ARS-853
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOCHMOYUMURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of ARS-853: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a pioneering, selective, and covalent inhibitor that has been instrumental in the development of targeted therapies for cancers harboring the KRAS G12C mutation.[1][2] This mutation, prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival.[3][4] this compound specifically targets the mutant cysteine residue at codon 12 of the KRAS protein, a key breakthrough in drugging a target once considered "undruggable."[3][5] This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
The Cellular Target: KRAS G12C
The primary cellular target of this compound is the KRAS protein carrying the G12C mutation (KRASG12C) .[1][6] KRAS is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state.[5] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the protein in the active GTP-bound state and constitutive activation of downstream signaling pathways.[3][4]
This compound exhibits high selectivity for the KRASG12C mutant.[1] It does not significantly affect the wild-type KRAS protein or other KRAS mutants such as G12S or G12V.[1][7] This specificity is achieved by covalently binding to the unique cysteine residue introduced by the G12C mutation.[3]
Mechanism of Action
This compound employs a sophisticated mechanism to inhibit KRASG12C function. It selectively binds to the inactive, GDP-bound state of the mutant protein.[1][2][6] This interaction involves the formation of an irreversible covalent bond between the acrylamide (B121943) warhead of this compound and the thiol group of the cysteine at position 12.[3][8]
By binding to the GDP-bound form, this compound effectively traps KRASG12C in an inactive conformation.[5][6] This prevents the exchange of GDP for GTP, a crucial step for KRAS activation that is often facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1.[1][8] Consequently, the downstream signaling cascades that are normally driven by active KRAS are blocked.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with its cellular target.
| Parameter | Value | Assay Type | Reference |
| Cellular Engagement IC50 | 1.6 µM (at 6 hours) | LC/MS-MS in H358 cells | [1] |
| CRAF-RBD Pulldown IC50 | ~1 µM | CRAF-RBD Pulldown in H358 cells | [1][6] |
| Cell Proliferation IC50 | 2.5 µM | Cell Proliferation Assay (H358) | [4][9] |
| Parameter | Value | Assay Type | Reference |
| Biochemical Rate Constant | 76 M-1s-1 | Biochemical Assay | [1] |
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy | [3][10] |
| Inhibition Constant (Ki) | ~140 µM - >500 µM | Kinetic Analysis | [10] |
Key Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and this compound Intervention
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention by this compound. Upstream signals from receptor tyrosine kinases (RTKs) activate KRAS, leading to the stimulation of the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. This compound blocks this cascade by locking KRASG12C in its inactive state.
Experimental Workflow: CRAF-RBD Pulldown Assay
This workflow outlines the key steps in a CRAF-RBD (RAF-binding domain) pulldown assay, a common method to measure the levels of active, GTP-bound KRAS.
Detailed Experimental Protocols
CRAF-RBD Pulldown Assay
This assay is used to quantify the amount of active, GTP-bound KRAS in cells.
-
Cell Culture and Treatment:
-
Culture KRASG12C mutant cell lines (e.g., H358) in appropriate media to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a lysis buffer containing a mild detergent (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
-
Pulldown of Active KRAS:
-
Incubate a portion of the cell lysate with GST-tagged CRAF-RBD (the RAF domain that specifically binds GTP-KRAS) immobilized on glutathione-agarose beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRAS.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the relative amount of active KRAS. A portion of the initial lysate should also be run as an input control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct engagement of this compound with KRASG12C in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control.
-
After incubation, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Rapidly cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fraction by Western blotting for KRAS.
-
-
Data Interpretation:
-
Binding of this compound is expected to stabilize the KRASG12C protein, leading to a higher melting temperature. This will be observed as a greater amount of soluble KRAS at higher temperatures in the this compound-treated samples compared to the control.
-
Conclusion
This compound has been a pivotal tool in validating the therapeutic potential of targeting the KRASG12C oncoprotein. Its mechanism of action, involving the selective and covalent inhibition of the inactive, GDP-bound state, has paved the way for the development of clinically approved drugs. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working to combat KRAS-mutant cancers. The continued exploration of KRAS biology and the development of novel inhibitory strategies remain critical areas of cancer research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of ARS-853 for GDP-Bound KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and mechanism of action of ARS-853, a selective, covalent inhibitor of the KRAS G12C mutant. This compound specifically targets the inactive, GDP-bound state of KRAS G12C, preventing its activation and downstream signaling, which is crucial for the proliferation of certain cancers.[1][2][3] This document details the quantitative binding parameters, the experimental protocols for their determination, and the signaling pathways involved.
Quantitative Binding Affinity and Kinetics of this compound
This compound inhibits KRAS G12C through a two-step mechanism: an initial, reversible binding followed by an irreversible, covalent modification of the mutant cysteine-12 residue.[4] This covalent interaction locks KRAS G12C in an inactive GDP-bound state.[4][5] The binding affinity and reaction kinetics of this compound with GDP-bound KRAS G12C have been characterized by multiple biophysical and biochemical methods.
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy | [4][6] |
| Dissociation Constant (KD) | ~2.9 mM | Surface Plasmon Resonance (SPR) | [7] |
| Inhibition Constant (Ki) | ~200 µM | In vitro biochemical assay | [8] |
| Inhibitory Concentration | |||
| Half-maximal Inhibitory Concentration (IC50) | ~1 μM | CRAF-RBD Pulldown Assay | [1][4] |
| Half-maximal Inhibitory Concentration (IC50) | 1.6 μM | Cellular Engagement Assay (6 hours) | [1][3] |
| Half-maximal Inhibitory Concentration (IC50) | 2.5 μM | Cell Proliferation Assay | [2][4][9] |
| Kinetics | |||
| Second-order rate constant (kinact/Ki) | 76 M-1s-1 | Biochemical Assay | [1][3] |
| Second-order rate constant (kinact/Ki) | 2770 ± 10 M-1s-1 | Stopped-flow Fluorescence Spectroscopy | [4] |
| Covalent modification rate (kobs/[I]) | 1,100 ± 200 M-1s-1 (for ARS-1620, an improved analog) | Biochemical Assay | [5] |
KRAS G12C Signaling and this compound's Point of Intervention
KRAS is a central node in signaling pathways that control cell growth and proliferation.[4] In its active, GTP-bound state, KRAS engages with downstream effectors such as RAF and PI3K, initiating signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][10] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its accumulation in the active state and constitutive signaling.[4] this compound selectively binds to the GDP-bound, inactive form of KRAS G12C, preventing the exchange of GDP for GTP and thereby blocking its activation and subsequent downstream signaling.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of binding affinity and kinetics. Below are protocols for key experiments used to characterize the interaction of this compound with GDP-bound KRAS G12C.
Stopped-Flow Fluorescence Spectroscopy
This technique is used to measure the kinetics of the initial non-covalent binding and the subsequent covalent modification of KRAS G12C by this compound.
Methodology:
-
Protein and Compound Preparation: Recombinant KRAS G12C protein is expressed and purified. The protein is loaded with GDP. A series of concentrations of this compound are prepared in the appropriate reaction buffer.[4]
-
Rapid Mixing and Data Acquisition: The KRAS G12C solution and the this compound solution are rapidly mixed in a stopped-flow instrument. The change in intrinsic tryptophan fluorescence of the KRAS protein is monitored over time.
-
Data Analysis: The resulting fluorescence trace is biphasic. The fast phase, which is dependent on the inhibitor concentration, represents the initial reversible binding. The slower, second phase represents the covalent bond formation. The data are fitted to kinetic models to determine the dissociation constant (Kd) for the initial binding and the maximal rate of inactivation (kinact) and the inhibition constant (Ki) for the covalent step. The ratio of kinact/Ki gives the second-order rate constant.[4]
Mass Spectrometry-Based Covalent Engagement Assay
This assay directly measures the formation of the covalent adduct between this compound and KRAS G12C.
Methodology:
-
Reaction Setup: Purified GDP-bound KRAS G12C is incubated with this compound at a specific concentration and temperature.[4]
-
Time-Course Sampling and Quenching: Aliquots of the reaction are taken at different time points, and the reaction is stopped, typically by adding formic acid.[4]
-
Sample Preparation: The samples are desalted and prepared for mass spectrometry analysis.
-
Mass Spectrometry: The samples are analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry to accurately measure the mass of the protein.[4]
-
Data Analysis: The mass spectra are deconvoluted to determine the masses of the unmodified KRAS G12C and the this compound-adducted protein. The percentage of covalent modification is calculated from the relative abundance of the two species at each time point.[4]
CRAF-RBD Pulldown Assay
This cellular assay measures the level of active, GTP-bound KRAS by its ability to bind to the RAS-binding domain (RBD) of its effector protein, CRAF.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Pulldown: The cell lysates are incubated with a fusion protein of glutathione (B108866) S-transferase (GST) and the RBD of CRAF (GST-CRAF-RBD) immobilized on glutathione-agarose beads. Only active, GTP-bound KRAS will bind to the CRAF-RBD.
-
Western Blotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The amount of pulled-down KRAS is quantified by Western blotting using a KRAS-specific antibody.
-
Data Analysis: The intensity of the KRAS band at each this compound concentration is measured to determine the IC50 value for the inhibition of KRAS activation.[1]
Conclusion
This compound is a pioneering covalent inhibitor that has been instrumental in validating the therapeutic concept of targeting the inactive, GDP-bound state of KRAS G12C. The quantitative data on its binding affinity and kinetics, obtained through rigorous biophysical and biochemical assays, have laid the groundwork for the development of clinically approved KRAS G12C inhibitors. The experimental protocols detailed in this guide provide a framework for the characterization of novel covalent inhibitors, contributing to the ongoing efforts to develop more effective treatments for KRAS-mutant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of ARS-853: A Technical Guide to the First Cell-Active Covalent KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of ARS-853, a pioneering covalent inhibitor of the KRAS G12C mutant protein. This compound marked a significant milestone in the long-standing effort to directly target KRAS, an oncogene frequently mutated in various cancers. This document details the quantitative biochemical and cellular activity of this compound, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Introduction: Targeting the "Undruggable" KRAS
For decades, the KRAS oncogene was considered an intractable therapeutic target due to its high affinity for GTP and the absence of well-defined small-molecule binding pockets. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways[1].
The discovery of a novel allosteric switch-II pocket (S-IIP) on the surface of GDP-bound KRAS G12C provided a new avenue for therapeutic intervention. This compound emerged from structure-based drug design efforts as a potent and selective covalent inhibitor that irreversibly binds to the mutant cysteine residue (Cys12) within this pocket. By forming a covalent bond, this compound locks KRAS G12C in its inactive, GDP-bound state, thereby preventing GTP loading and subsequent downstream signaling[2][3].
Quantitative Efficacy and Binding Kinetics of this compound
The preclinical development of this compound involved a comprehensive evaluation of its biochemical and cellular activities. The following tables summarize the key quantitative data that established this compound as a significant advancement in the field of KRAS G12C inhibition.
| Parameter | Value | Assay Type | Reference |
| Biochemical Activity | |||
| Rate of Engagement (k_inact/K_i) | 76 M⁻¹s⁻¹ | Biochemical Assay | [2] |
| Cellular Activity | |||
| Cellular Engagement IC₅₀ (6h) | 1.6 µM | LC-MS/MS in H358 cells | [2] |
| RAF-RBD Pulldown IC₅₀ | ~1 µmol/L | Western Blot in H358 cells | [2] |
| Cell Proliferation IC₅₀ | 2.5 µM | MTT Assay in H358 cells | [4] |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence | [5] |
Table 1: Biochemical and Cellular Activity of this compound
| Cell Line | Cancer Type | KRAS Mutation | This compound IC₅₀ (Proliferation) | Reference |
| H358 | Non-Small Cell Lung Cancer | G12C | 2.5 µM | [4] |
| PANC-1 | Pancreatic Cancer | G12D | 58.2 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | G12S | No significant effect | [2] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Mechanism of Action: Covalent Inhibition of the Inactive State
This compound employs a unique mechanism of action by selectively targeting the GDP-bound, inactive conformation of KRAS G12C. This is a critical distinction, as oncogenic KRAS was previously thought to exist predominantly in the active, GTP-bound state. The development of this compound provided evidence that KRAS G12C undergoes rapid nucleotide cycling, making the GDP-bound state accessible for therapeutic intervention[2][6].
The key steps in the mechanism of action are:
-
Non-covalent Binding: this compound initially binds non-covalently to the switch-II pocket of GDP-bound KRAS G12C.
-
Covalent Bond Formation: The acrylamide (B121943) warhead of this compound then forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12.
-
Trapping in Inactive State: This covalent modification locks KRAS G12C in the inactive GDP-bound conformation.
-
Inhibition of Nucleotide Exchange: By stabilizing the GDP-bound state, this compound prevents the interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP.
-
Blockade of Downstream Signaling: With KRAS G12C trapped in its inactive state, it can no longer engage and activate downstream effector proteins such as RAF and PI3K, leading to the suppression of the MAPK and PI3K-AKT signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the discovery and development of this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
KRAS G12C mutant (e.g., H358) and wild-type or other mutant KRAS (e.g., A549) cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
RAF-RBD Pulldown Assay
This assay is used to specifically pull down the active, GTP-bound form of KRAS to assess the effect of this compound on KRAS activation.
Materials:
-
Cell lysates from cells treated with this compound
-
GST-RAF1-RBD (Ras Binding Domain) fusion protein
-
Glutathione-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-KRAS antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pulldown: Incubate equal amounts of protein from each lysate with GST-RAF1-RBD and glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active KRAS.
Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction
PLA is a sensitive method to visualize and quantify protein-protein interactions in situ.
Materials:
-
Cells grown on coverslips
-
Primary antibodies against KRAS and CRAF raised in different species (e.g., mouse anti-KRAS and rabbit anti-CRAF)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against KRAS and CRAF.
-
PLA Probe Incubation: Incubate with the PLA probes, which will bind to the primary antibodies.
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.
-
Amplification: A rolling-circle amplification reaction is performed, generating a long DNA product.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, creating a bright fluorescent spot.
-
Imaging and Quantification: Visualize the fluorescent spots using a fluorescence microscope. The number of spots per cell is quantified to measure the extent of the KRAS-CRAF interaction.
LC-MS/MS for Cellular Target Engagement
This method provides a direct and quantitative measure of the covalent modification of KRAS G12C by this compound in cells.
Materials:
-
Cell lysates from cells treated with this compound
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Protein Denaturation: Lyse the cells and denature the proteins.
-
Tryptic Digestion: Digest the proteins into peptides using trypsin.
-
LC Separation: Separate the peptides using liquid chromatography.
-
MS/MS Analysis: Analyze the peptides by tandem mass spectrometry to identify and quantify the peptide containing the Cys12 residue of KRAS.
-
Data Analysis: Compare the abundance of the this compound-modified peptide to the unmodified peptide to determine the percentage of target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS signaling pathway inhibited by this compound and the workflows of the key experimental assays.
KRAS G12C Signaling Pathway and Inhibition by this compound
Caption: KRAS G12C signaling pathway and the point of this compound intervention.
Experimental Workflow for RAF-RBD Pulldown Assay
Caption: Workflow for the RAF-RBD pulldown assay to measure active KRAS.
Experimental Workflow for Proximity Ligation Assay
Caption: Workflow for the Proximity Ligation Assay (PLA).
Preclinical Pharmacokinetics and In Vivo Efficacy
While this compound demonstrated promising cellular activity, its preclinical development highlighted challenges in its pharmacokinetic properties. Studies in mice revealed that this compound has poor metabolic stability in plasma (half-life < 20 minutes) and low oral bioavailability (F < 2%)[7]. These limitations made it unsuitable for in vivo efficacy studies and further clinical development.
However, the proof-of-concept established by this compound was instrumental in guiding the development of second-generation KRAS G12C inhibitors with improved pharmacokinetic profiles. For instance, its successor, ARS-1620, was engineered to overcome these metabolic liabilities and subsequently demonstrated robust tumor growth inhibition in mouse xenograft models[8].
Conclusion
This compound represents a landmark achievement in the quest to develop targeted therapies for KRAS-mutant cancers. As the first cell-active, covalent inhibitor of KRAS G12C, it provided critical validation for targeting the inactive, GDP-bound state of this oncogenic protein. The detailed biochemical and cellular characterization of this compound, along with the development of novel assays to measure its target engagement and downstream effects, laid the foundation for a new class of cancer therapeutics. Although its own journey to the clinic was halted by unfavorable pharmacokinetic properties, the insights gained from the this compound program have been invaluable in the successful development of clinically approved KRAS G12C inhibitors that are now benefiting patients. This technical guide serves as a comprehensive resource for understanding the pivotal role of this compound in the evolution of KRAS-targeted drug discovery.
References
- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of ARS-853: A Technical Guide to Covalently Targeting KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ARS-853, a pioneering covalent inhibitor of the KRAS G12C oncoprotein. We will explore its mechanism of action, the structural basis of its activity, and the impact of chemical modifications on its biochemical and cellular potency. This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer. For decades, direct inhibition of KRAS has been a formidable challenge. This compound emerged as a significant breakthrough, demonstrating that the KRAS G12C mutant could be selectively and covalently targeted in its inactive, GDP-bound state.[1] This inhibitor binds to a novel allosteric pocket, termed the Switch-II pocket, and forms an irreversible covalent bond with the mutant cysteine (Cys12), locking KRAS G12C in an inactive conformation and preventing its activation.[2]
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a two-step mechanism: an initial, reversible binding to the Switch-II pocket of GDP-bound KRAS G12C, followed by an irreversible covalent reaction between its electrophilic acrylamide (B121943) warhead and the thiol group of Cys12.[3] This covalent modification prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4][5] Notably, this compound is highly selective for the GDP-bound state of KRAS G12C and does not engage the active, GTP-bound form.[2]
Below is a diagram illustrating the KRAS G12C signaling pathway and the point of intervention by this compound.
Structure-Activity Relationship (SAR) of this compound Analogs
The development of this compound involved iterative improvements from earlier compounds. The SAR studies highlighted the critical role of specific structural features for both biochemical potency and cellular activity. The 5-chloro substitution on the phenyl ring was identified as a key modification for enhancing activity. The following table summarizes the SAR data for this compound and its key analogs.
| Compound | Modifications from this compound | Biochemical Activity (k_obs/[I], M⁻¹s⁻¹) | Cellular Engagement (IC₅₀, µM) | Cell Proliferation (IC₅₀, µM) |
| This compound | - | 76 | 1.6 | 2.5 |
| ARS-107 | Precursor to this compound | < 76 | > 1.6 | > 2.5 |
| Compound 12 | Earlier analog | ~0.12 | > 100 | Not potent |
| Inactive Analog | Acrylamide replaced with a non-reactive group | No activity | No engagement | No inhibition |
Note: The data presented is a summary compiled from Patricelli et al., 2016. Specific values for all analogs are found in the supplementary materials of the original publication.
Quantitative Binding and Kinetic Data for this compound
The interaction of this compound with KRAS G12C has been characterized by various biophysical and biochemical methods, yielding key quantitative parameters that define its potency and mechanism.
| Parameter | Value | Method |
| Biochemical Potency | ||
| Second-order rate constant (k_inact/K_i) | 76 M⁻¹s⁻¹ | Biochemical Assay |
| 2770 ± 10 M⁻¹s⁻¹ | Stopped-flow Fluorescence Spectroscopy[3] | |
| Cellular Activity | ||
| Cellular Engagement IC₅₀ (6 hours) | 1.6 µM | LC-MS/MS |
| CRAF-RBD Pulldown IC₅₀ | ~1 µM | Western Blot |
| Cell Proliferation IC₅₀ (H358 cells) | 2.5 µM | Cell Viability Assay[6] |
| Binding Affinity | ||
| Dissociation Constant (K_d) | 36.0 ± 0.7 μM (initial non-covalent binding) | Stopped-flow Fluorescence Spectroscopy[3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical KRAS G12C Engagement Assay (LC-MS/MS)
This assay measures the rate of covalent bond formation between this compound and purified KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
This compound
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Quenching solution (e.g., 0.1% formic acid)
-
C4 ZipTips
-
LC-MS/MS system
Procedure:
-
Prepare a solution of KRAS G12C protein in the assay buffer.
-
Add this compound to the protein solution to initiate the reaction.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Desalt the quenched samples using C4 ZipTips to remove non-volatile salts and excess inhibitor.
-
Analyze the samples by LC-MS/MS to determine the masses of the unmodified and this compound-adducted KRAS G12C protein.
-
Calculate the percentage of covalent modification at each time point by comparing the relative abundance of the adducted and unadducted protein species.
-
Determine the rate of covalent modification by plotting the percentage of modification against time.
Cellular Target Engagement Assay (LC-MS/MS)
This assay quantifies the extent of this compound binding to KRAS G12C within a cellular context.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Culture KRAS G12C mutant cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Harvest the cells and lyse them to release cellular proteins.
-
Perform a tryptic digest of the protein lysates.
-
Analyze the resulting peptide mixture by LC-MS/MS, monitoring for the presence of the unmodified Cys12-containing peptide and the this compound-adducted Cys12-containing peptide.
-
Quantify the relative amounts of the adducted and unadducted peptides to determine the percentage of target occupancy.
RAF-RBD Pulldown Assay
This assay assesses the effect of this compound on the interaction between active, GTP-bound KRAS and its downstream effector, RAF.
Procedure:
-
Culture KRAS G12C mutant cells and treat with this compound or vehicle control.
-
Lyse the cells in a buffer that preserves protein-protein interactions.
-
Incubate the cell lysates with a GST-tagged RAF-Ras Binding Domain (RBD) fusion protein immobilized on glutathione-agarose beads.
-
The RAF-RBD will selectively bind to the active, GTP-bound form of KRAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-KRAS antibody to detect the amount of active KRAS that was pulled down.
-
Compare the amount of active KRAS in this compound-treated samples to control samples to determine the inhibitory effect.
Downstream Signaling Analysis (Western Blot)
This method evaluates the impact of this compound on the phosphorylation status of key downstream signaling proteins like MEK, ERK, and AKT.
Procedure:
-
Treat KRAS G12C cells with this compound for the desired time.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of MEK (pMEK), ERK (pERK), and AKT (pAKT).
-
Subsequently, probe with antibodies for the total forms of these proteins as loading controls.
-
Detect the antibody binding using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities to determine the change in phosphorylation levels upon this compound treatment.
Conclusion
This compound represents a landmark achievement in the quest to develop targeted therapies for KRAS-mutant cancers. The detailed understanding of its structure-activity relationship, binding kinetics, and mechanism of action has paved the way for the development of clinically approved KRAS G12C inhibitors. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel covalent inhibitors, contributing to the ongoing efforts to combat KRAS-driven malignancies. The continued exploration of the SAR of KRAS inhibitors will be crucial for overcoming resistance and improving therapeutic outcomes for patients.
References
Biochemical Characterization of ARS-853: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation that impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways. ARS-853 is a pioneering, selective, and covalent inhibitor of KRAS G12C.[1] This technical guide provides a comprehensive overview of the biochemical characterization of this compound, including its mechanism of action, binding affinity and kinetics, and its effects on cellular signaling. Detailed experimental protocols for key characterization assays are also provided.
Mechanism of Action
This compound is a cell-active compound that selectively targets the mutant cysteine residue in KRAS G12C.[1][2] It functions by covalently binding to the thiol group of Cys12, a feature unique to this mutant, thereby locking the KRAS G12C protein in its inactive, GDP-bound state.[1] This irreversible modification prevents the exchange of GDP for GTP, which is a critical step for KRAS activation.[1][3] Consequently, this compound effectively inhibits downstream signaling pathways that are dependent on active KRAS.[3][4] Structural studies have confirmed that this compound binds to the Switch II pocket of KRAS G12C.[3][5] The interaction is characterized by a two-step mechanism: an initial, reversible non-covalent binding followed by an irreversible covalent bond formation.[1]
Data Presentation: Quantitative Biochemical Data for this compound
The following tables summarize the key quantitative parameters that define the interaction of this compound with the KRAS G12C oncoprotein.
| Binding Affinity and Inhibition | |||
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy | [1][6] |
| Half-maximal Inhibitory Concentration (IC50) | ~1 μM (CRAF-RBD pulldown) | CRAF-RBD Pulldown Assay | [1][3][4] |
| 2.5 μM (Cell proliferation) | Cell Proliferation Assay | [1][2][7] | |
| 1.6 μM (Cellular engagement at 6 hours) | LC/MS-MS | [3][5] |
| Kinetics | |||
| Parameter | Value | Method | Reference |
| Second-order rate constant (k_inact_/K_i_) | 76 M⁻¹s⁻¹ | Biochemical Assay | [1][3][5][8] |
| 2770 ± 10 M⁻¹s⁻¹ | Stopped-flow Fluorescence Spectroscopy | [1] | |
| Rate of covalent modification (k_obs) | 6.40 x 10⁻³ min⁻¹ | In vitro NMR spectroscopy | [1] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and this compound Intervention
Caption: KRAS G12C signaling cascade and the inhibitory action of this compound.
Experimental Workflow for CRAF-RBD Pulldown Assay
Caption: Workflow for assessing active KRAS levels via CRAF-RBD pulldown.
Experimental Protocols
Detailed methodologies for key experiments used in the biochemical characterization of this compound are provided below.
CRAF-RBD Pulldown Assay for Active KRAS Detection
This assay is used to specifically isolate the active, GTP-bound form of KRAS from cell lysates to assess the inhibitory effect of compounds like this compound.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
This compound
-
Lysis/Binding/Wash Buffer (25mM Tris-HCl pH 7.2, 150mM NaCl, 5mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras Binding Domain) fusion protein coupled to glutathione (B108866) agarose (B213101) beads
-
2X SDS-PAGE sample buffer
-
Primary antibody: anti-Ras
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells to 80-90% confluency. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold TBS.
-
Add Lysis/Binding/Wash Buffer to the cells and scrape them.
-
Incubate the lysate on ice for 5 minutes.
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with GST-Raf1-RBD coupled to glutathione agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute) at 4°C.
-
Wash the beads three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Resuspend the washed beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary anti-Ras antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry to determine the amount of active KRAS pulled down in treated versus untreated samples. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction
PLA is used to visualize and quantify protein-protein interactions in situ. This protocol is adapted for detecting the interaction between KRAS and its effector CRAF.
Materials:
-
Cells cultured on coverslips
-
Primary antibodies: mouse anti-KRAS and rabbit anti-CRAF
-
Duolink® PLA probes (anti-mouse MINUS and anti-rabbit PLUS)
-
Duolink® Detection Reagents
-
Duolink® Ligation and Amplification solutions
-
Duolink® Wash Buffers A and B
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Seed and treat cells with this compound on coverslips as required. Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Primary Antibody Incubation: Incubate the cells with a mixture of mouse anti-KRAS and rabbit anti-CRAF primary antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the cells with Wash Buffer A. Incubate with the PLA probe solution (containing anti-mouse MINUS and anti-rabbit PLUS probes) for 1 hour at 37°C.
-
Ligation: Wash the cells with Wash Buffer A. Add the ligation solution and incubate for 30 minutes at 37°C. This step circularizes the oligonucleotides if the probes are in close proximity.
-
Amplification: Wash the cells with Wash Buffer A. Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C for rolling circle amplification.
-
Final Washes and Mounting: Wash the cells with Wash Buffer B and then with 0.01x Wash Buffer B. Mount the coverslips on slides using mounting medium with DAPI.
-
Imaging and Analysis: Visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents a single KRAS-CRAF interaction. Quantify the number of spots per cell to measure the effect of this compound on this interaction.
Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis
This technique is employed to monitor the rapid kinetics of this compound binding to KRAS G12C by observing changes in the intrinsic tryptophan fluorescence of the protein.
Materials:
-
Purified recombinant KRAS G12C protein
-
This compound solution at various concentrations
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Stopped-flow spectrometer
Procedure:
-
Instrument Setup: Set up the stopped-flow instrument with an excitation wavelength of 295 nm and collect emission using a long-pass filter (e.g., >320 nm). Control the temperature of the sample handling unit (e.g., 5°C or 20°C).
-
Sample Preparation: Prepare a solution of KRAS G12C in one syringe and a solution of this compound at the desired concentration in the other syringe, both in the reaction buffer.
-
Rapid Mixing and Data Acquisition:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in tryptophan fluorescence over time as the reaction proceeds in the observation cell.
-
-
Data Analysis:
-
Fit the fluorescence decay curves to appropriate kinetic models (e.g., single or double exponential) to extract the observed rate constants (k_obs_).
-
To determine the dissociation constant (Kd) for the initial reversible binding, plot the k_obs_ values against the inhibitor concentration and fit the data to a hyperbolic equation.
-
The second-order rate constant (k_inact_/K_i_) for the covalent modification step can also be derived from the kinetic data.
-
Conclusion
This compound is a well-characterized covalent inhibitor of KRAS G12C that has served as a valuable tool for understanding the biology of this oncogenic mutant. Its mechanism of action, involving the irreversible modification of Cys12 in the GDP-bound state, leads to the effective suppression of downstream oncogenic signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of KRAS-targeted drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
An In-depth Technical Guide on the Role of ARS-853 in Inhibiting Downstream Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of KRAS G12C and the Advent of ARS-853
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in intracellular signaling pathways, governing cell growth, proliferation, and survival.[1] Gain-of-function mutations in the KRAS gene are among the most prevalent drivers in human cancers, occurring in approximately 30% of all cases.[2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly common in non-small cell lung cancer.[1][3] This mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in its active, GTP-bound state, which leads to the constitutive activation of downstream pro-proliferative signaling.[1][3]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets on its surface. The discovery of this compound, a pioneering, selective, and covalent inhibitor, marked a significant breakthrough in targeting the KRAS G12C mutant.[2][4] this compound functions by irreversibly binding to the mutant cysteine residue (Cys12) of KRAS G12C, but only when the protein is in its inactive, GDP-bound state.[1][2] This mechanism effectively traps the oncoprotein in an "off" state, preventing its activation and subsequent downstream signaling cascades.[2][4] This guide provides a detailed technical overview of this compound's mechanism and its profound effects on downstream signaling pathways.
Mechanism of Action: Covalent Inhibition of the Inactive State
This compound's inhibitory action is unique and highly specific. Unlike traditional inhibitors that target the active state of proteins, this compound exploits the dynamic cycling of the KRAS G12C mutant between its active (GTP-bound) and inactive (GDP-bound) forms.[2]
-
Selective Binding to GDP-Bound KRAS G12C: this compound specifically and covalently attaches to the thiol group of the Cys12 residue located in the Switch II pocket of KRAS G12C.[2][5] Crucially, it only reacts with the protein when it is in the inactive, GDP-bound conformation.[2]
-
Prevention of Nucleotide Exchange: By forming this irreversible covalent bond, this compound locks KRAS G12C in the inactive state.[6] This prevents the exchange of GDP for GTP, a critical step for KRAS activation that is often facilitated by Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS1).[2][7]
-
Inhibition of Effector Protein Interaction: In its active state, KRAS binds to and activates numerous downstream effector proteins, such as RAF kinases. By trapping KRAS G12C in the GDP-bound form, this compound prevents its interaction with these effectors, thereby shutting down the signaling cascade at its source.[2][8]
This mechanism provides convincing evidence that the KRAS G12C oncoprotein is not statically active but rather undergoes rapid nucleotide cycling, a vulnerability that this compound effectively exploits.[2][4]
Inhibition of Core Downstream Signaling Pathways
The constitutive activity of KRAS G12C drives aberrant signaling through two primary pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound potently inhibits both of these cascades.[1][2]
RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central regulator of cell proliferation and survival. Treatment of KRAS G12C mutant cells with this compound leads to a significant and sustained reduction in the phosphorylation (and thus, activation) of key components of this pathway, including MEK, ERK, and RSK.[2][8] This blockade of MAPK signaling is a primary contributor to the anti-proliferative effects of this compound.
PI3K-AKT-mTOR Pathway
The PI3K/AKT pathway is crucial for cell growth, survival, and metabolism.[9][10] this compound treatment also effectively suppresses this pathway, as evidenced by a marked decrease in the phosphorylation of AKT (pAKT).[2][8] The complete inhibition of PI3K signaling often leads to the induction of apoptosis, or programmed cell death.[2][8]
The dual inhibition of these critical pathways underscores the comprehensive blockade of oncogenic output achieved by this compound.
Caption: KRAS G12C signaling and the inhibitory mechanism of this compound.
Quantitative Data Presentation
The efficacy of this compound has been quantified across various biochemical and cellular assays. The following tables summarize key performance metrics.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Assay Type | Cell Line / Target | IC50 Value | Reference(s) |
| CRAF-RBD Pulldown | KRAS G12C Cells (e.g., H358) | ~1.0 µM | [2][8] |
| Cellular Engagement (6 hrs) | KRAS G12C | 1.6 µM | |
| Cell Proliferation | KRAS G12C Mutant Cells | 2.5 µM | [3][11] |
| Cell Proliferation | A549 (KRAS G12S) | 35.2 µM | [11] |
| Cell Proliferation | BXPC-3 (KRAS WT) | 36.8 µM | [11] |
Table 2: Kinetic Parameters of this compound
| Parameter | Value | Method | Reference(s) |
| Second-order rate constant (kinact/Ki) | 76 M-1s-1 | Biochemical Assay | [2][5] |
Note: The higher IC50 values in non-G12C cell lines highlight the selectivity of this compound.[11]
Experimental Protocols
The characterization of this compound relies on several key experimental methodologies. Detailed protocols for these assays are provided below.
CRAF-RBD Pulldown Assay for Active KRAS
This assay quantifies the amount of active, GTP-bound KRAS in cells.
-
Objective: To measure the effect of this compound on KRAS-GTP levels.
-
Principle: The RAS-binding domain (RBD) of the CRAF effector protein is used as bait to selectively pull down active KRAS-GTP from cell lysates.
-
Methodology:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells (e.g., NCI-H358) to ~80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 5, 24, or 48 hours).[2][8]
-
Lysis: Wash cells with ice-cold PBS and lyse them in a magnesium-containing lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
Incubation with RBD-Beads: Clarify lysates by centrifugation. Incubate a portion of the supernatant with Glutathione-Sepharose beads pre-coupled with a GST-CRAF-RBD fusion protein for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate (pulldown fraction) and a sample of the total lysate by Western blotting using a KRAS-specific antibody.
-
Caption: Experimental workflow for the CRAF-RBD pulldown assay.
Western Blotting for Downstream Signaling
This technique is used to detect changes in the phosphorylation state of downstream effector proteins.
-
Objective: To assess the inhibition of MAPK and PI3K/AKT pathways.
-
Methodology:
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells as described above. Determine total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size by loading equal amounts of total protein onto a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-pERK, anti-pAKT) and total proteins (e.g., anti-ERK, anti-AKT) as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Caption: General workflow for Western blotting analysis.
Proximity Ligation Assay (PLA)
PLA allows for the in-situ visualization and quantification of protein-protein interactions.
-
Objective: To visualize the disruption of the KRAS-CRAF interaction in cells by this compound.
-
Methodology:
-
Cell Preparation: Seed H358 cells on coverslips and treat with this compound (e.g., 5 µM for 4 hours) or DMSO.[12]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with Triton X-100.
-
Antibody Incubation: Incubate cells with a pair of primary antibodies raised in different species, one targeting KRAS and the other targeting CRAF.
-
PLA Probe Ligation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). If the proteins are in close proximity (<40 nm), these oligonucleotides can be ligated to form a circular DNA template.
-
Amplification and Detection: Amplify the circular DNA template via rolling-circle amplification. Add fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
Imaging: Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single KRAS-CRAF interaction. Quantify the number of spots per cell to measure the extent of interaction. A significant reduction in spots is observed after this compound treatment.[2]
-
Synergistic Combinations and Resistance
While this compound is a potent inhibitor, cancer cells can develop adaptive resistance, often by reactivating the MAPK or PI3K pathways through feedback mechanisms.[13][14] This has led to research into combination therapies.
-
EGFR Inhibitors: Co-administration of this compound with EGFR inhibitors like erlotinib (B232) or afatinib (B358) can more completely inhibit downstream signaling and induce higher levels of apoptosis.[2]
-
SOS1 Inhibitors: Since SOS1 activates KRAS, combining this compound with a SOS1 inhibitor (e.g., BI-3406) shows synergistic anti-proliferative activity in KRAS G12C cell lines.[7][15][16]
-
PI3K Inhibitors: Combining KRAS G12C inhibitors with PI3K inhibitors can overcome adaptive resistance and is effective in models resistant to the KRAS inhibitor alone.[14]
Conclusion
This compound is a landmark molecule that validated the therapeutic concept of covalently targeting the inactive state of KRAS G12C. Its mechanism of action—trapping the oncoprotein in a GDP-bound conformation—results in a comprehensive and sustained inhibition of the critical downstream MAPK and PI3K/AKT signaling pathways. The detailed study of this compound has not only illuminated the dynamic nature of the KRAS G12C oncoprotein but has also provided the foundational principles and experimental frameworks that guided the development of clinically approved drugs like sotorasib (B605408) and adagrasib. It remains an invaluable tool for researchers investigating KRAS biology, signaling networks, and mechanisms of therapeutic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Ras, PI3K/Akt and senescence: Paradoxes provide clues for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
ARS-853: A Deep Dive into its Inhibitory Effects on MAPK and PI3K Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ARS-853, a selective, covalent inhibitor of the KRAS G12C mutant protein. We will delve into its mechanism of action, specifically its effects on the downstream MAPK and PI3K signaling pathways, present key quantitative data, detail experimental protocols for its characterization, and provide visual representations of the involved pathways and experimental workflows.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a pivotal molecular switch in intracellular signaling, governing cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most prevalent drivers of human cancers, with the G12C mutation being particularly common in non-small cell lung cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in its active, GTP-bound state and leading to the constitutive activation of pro-proliferative downstream signaling cascades.[1][2] For a long time, KRAS was considered an "undruggable" target.[3][4] this compound emerged as a pioneering covalent inhibitor that selectively targets the mutant cysteine residue in KRAS G12C.[1] By forming an irreversible covalent bond, this compound locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling.[1][4]
Mechanism of Action: Dual Inhibition of MAPK and PI3K Pathways
This compound exerts its anti-cancer effects by potently and selectively inhibiting the downstream signaling pathways mediated by activated KRAS G12C. The two major effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][5] The constitutive activation of these pathways due to the KRAS G12C mutation drives tumor cell proliferation and survival.[1]
Treatment of KRAS G12C-mutant cancer cells with this compound leads to a significant reduction in the levels of GTP-bound KRAS, by more than 95% in some cases.[2] This inactivation of KRAS G12C subsequently blocks downstream signaling, resulting in decreased phosphorylation of key proteins in both the MAPK and PI3K pathways, including CRAF, ERK, and AKT.[2] This dual blockade of critical signaling cascades ultimately inhibits cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12C mutation.[2][5]
Below is a diagram illustrating the KRAS G12C signaling cascade and the point of intervention by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key parameters that define its binding affinity, kinetics, and cellular potency.
Table 1: Binding Affinity and Kinetics of this compound
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy |
| Second-order rate constant (k_inact_/K_i_) | 76 M⁻¹s⁻¹ | Biochemical Assay |
| Second-order rate constant (k_inact_/K_i_) | 2770 ± 10 M⁻¹s⁻¹ | Stopped-flow Fluorescence Spectroscopy |
Data sourced from Benchchem[1].
Table 2: Cellular Potency of this compound
| Parameter | Value | Method |
| Half-maximal Inhibitory Concentration (IC50) | ~1 μM (CRAF-RBD pulldown) | CRAF-RBD Pulldown Assay |
| Half-maximal Inhibitory Concentration (IC50) | 2.5 μM (Cell proliferation) | Cell Proliferation Assay |
Data sourced from Benchchem and other research articles[1][2].
Detailed Experimental Protocols
The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for assessing its covalent engagement and its effect on cell viability.
Mass Spectrometry for Covalent Engagement
This assay is crucial for confirming the covalent binding of this compound to the cysteine 12 residue of KRAS G12C.
Methodology:
-
Reaction and Quenching:
-
Incubate purified KRAS G12C protein with this compound at a defined concentration and temperature.
-
Collect aliquots of the reaction at various time points.
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.[1]
-
-
Sample Preparation:
-
Desalt the quenched samples using a C4 ZipTip or a similar method to remove non-volatile salts and unreacted inhibitor.
-
Elute the protein in a solution suitable for mass spectrometry, such as 50% acetonitrile (B52724) with 0.1% formic acid.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Calibrate the instrument to accurately measure the protein's mass.[1]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the masses of the unmodified KRAS G12C and the this compound-adducted protein.
-
Calculate the percentage of covalent modification at each time point based on the relative abundance of the two species.
-
Determine the rate of covalent modification by plotting the percentage of modification against time.[1]
-
Below is a workflow diagram for the mass spectrometry-based covalent engagement assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT Solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well plates
-
Cancer cell lines of interest (e.g., KRAS G12C mutant and wild-type)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.
-
Incubate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[7]
-
-
Solubilization:
-
Add 100 µL of MTT solvent (solubilization solution) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Conclusion
This compound represents a significant advancement in the quest to target KRAS-mutant cancers. Its ability to covalently bind to the inactive, GDP-bound state of KRAS G12C and subsequently inhibit both the MAPK and PI3K signaling pathways provides a powerful mechanism for suppressing tumor growth. The quantitative data and experimental protocols outlined in this guide offer a framework for the continued investigation and development of novel covalent inhibitors for KRAS and other challenging oncogenic targets. The insights gained from studying this compound have paved the way for the development of clinically approved KRAS G12C inhibitors, offering new hope for patients with these malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Selectivity Profile of ARS-853: A Technical Guide to a Pioneering KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of ARS-853, a first-in-class covalent inhibitor of the KRAS G12C oncoprotein. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal molecular switch in intracellular signaling, and its mutations are drivers in approximately 30% of all human cancers.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, creates a "hyperexcitable" state, rather than a statically active one, that is amenable to therapeutic intervention.[2] this compound was a landmark compound that demonstrated the feasibility of selectively targeting this mutant allele, paving the way for a new class of cancer therapeutics.
This compound exerts its inhibitory effect through a highly specific mechanism. It selectively and covalently binds to the mutant cysteine residue of KRAS G12C only when the protein is in its inactive, GDP-bound state.[1][2] This covalent modification locks the oncoprotein in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream pro-proliferative signaling pathways.[1][3][4]
Quantitative Selectivity and Potency
The selectivity of this compound for KRAS G12C has been rigorously quantified through a variety of biochemical and cellular assays. The data consistently demonstrates a high degree of selectivity for the mutant oncoprotein with minimal effects on non-KRAS G12C cells.
| Parameter | Value | Assay Type | Key Findings | Reference |
| Cellular Target Engagement | IC50: 1.6 µM (at 6 hours) | Mass Spectrometry in Cells | Demonstrates potent and time-dependent covalent modification of KRAS G12C within a cellular context. | [1][5] |
| Inhibition of KRAS Activity | IC50: ~1.0 µM | CRAF-RBD Pulldown Assay | Effectively blocks the interaction of active, GTP-bound KRAS with its downstream effector, CRAF. | [1][3][5] |
| Cell Proliferation Inhibition | IC50: 2.5 µM | 2D Cell Proliferation Assay | Selectively inhibits the growth of KRAS G12C mutant cancer cell lines. | [3][4][6] |
| Anchorage-Independent Growth | Robust Inhibition | 3D Soft Agar Assay | Effectively inhibits the growth of all 11 KRAS G12C cell lines tested, a more stringent measure of tumorigenicity. | [1] |
| Selectivity vs. Other Cell Lines | No Inhibition Observed | Cell Proliferation Assays | No growth inhibition was observed in 13 non-KRAS G12C cell lines, highlighting its specificity. | [1] |
| Biochemical Reaction Rate | k_inact_/K_i_: 76 M⁻¹s⁻¹ | Biochemical Assay | Quantifies the efficiency of the covalent reaction with purified GDP-bound KRAS G12C. | [1][3][5] |
| Proteome-wide Selectivity | KRAS G12C is the most potent target | Cysteine Profiling (MS) | Across more than 2,700 cellular proteins, this compound shows the highest reactivity with KRAS G12C. | [1] |
Signaling Pathway Inhibition
This compound's selective binding to KRAS G12C leads to the effective shutdown of downstream signaling. By preventing the formation of the active GTP-bound state, this compound inhibits both the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, which are critical for cancer cell proliferation and survival.[3][5] This targeted inhibition was confirmed by the observed dephosphorylation of key pathway components like ERK, MEK, and AKT in KRAS G12C mutant cells treated with this compound.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to establish the selectivity profile of this compound.
CRAF-RBD Pulldown Assay for Active KRAS Measurement
This assay quantifies the amount of active, GTP-bound KRAS in cells.
-
Objective: To measure the dose-dependent inhibition of KRAS G12C activation by this compound.
-
Methodology:
-
Cell Culture and Treatment: KRAS G12C mutant cells (e.g., NCI-H358) are seeded and cultured. Cells are then treated with a dose range of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing MgCl2 to preserve the nucleotide-bound state of KRAS, along with protease and phosphatase inhibitors.
-
Pulldown: Cell lysates are clarified by centrifugation. An aliquot of the supernatant is incubated with GST-tagged Raf1-RBD (Ras Binding Domain) beads, which specifically bind to GTP-bound RAS.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Bound proteins are eluted in SDS-PAGE sample buffer. The eluate (representing active KRAS) and an aliquot of the total lysate (for input control) are resolved by SDS-PAGE and analyzed by Western blotting using a KRAS-specific antibody.
-
-
Data Analysis: The intensity of the KRAS band in the pulldown fraction is normalized to the KRAS band in the total lysate. The results are then plotted against the this compound concentration to determine the IC50 value.[1][5][7]
Proteomic Cysteine Profiling by Mass Spectrometry
This unbiased chemoproteomic technique identifies the full spectrum of proteins that are covalently modified by an inhibitor.
-
Objective: To determine the selectivity of this compound for KRAS G12C across the entire cellular proteome.
-
Methodology:
-
Cell Treatment: Two populations of KRAS G12C cells are prepared. One is treated with this compound, and the other with DMSO.
-
Lysis and Alkylation: Cells are lysed, and the proteomes are treated with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide) to block all cysteines that were not engaged by this compound.
-
Protein Digestion: The proteins are digested into peptides, typically using trypsin.
-
Enrichment/Analysis: The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the KRAS G12C target peptide is compared between the this compound-treated and DMSO-treated samples.
-
-
Data Analysis: A decrease in the signal for a specific cysteine-containing peptide in the this compound-treated sample compared to the control indicates that the cysteine was occupied by the inhibitor. The fold change is calculated to rank all targeted proteins, with KRAS G12C expected to show the most significant decrease.[1]
Proximity Ligation Assay (PLA)
PLA is an immunofluorescence-based method to visualize and quantify protein-protein interactions within intact cells.
-
Objective: To visually confirm that this compound disrupts the interaction between KRAS and its effector protein, CRAF, in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: KRAS G12C cells are grown on microslides and treated with this compound or DMSO.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized to allow antibody entry.
-
Primary Antibody Incubation: Cells are incubated with a pair of primary antibodies raised in different species, one targeting KRAS and the other targeting CRAF.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.
-
Ligation and Amplification: If KRAS and CRAF are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling-circle amplification.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, creating a bright fluorescent spot at the site of the interaction.
-
Imaging: The cells are imaged using a fluorescence microscope.
-
-
Data Analysis: The number of fluorescent spots per cell is quantified. A significant reduction in the number of spots in this compound-treated cells compared to controls indicates the disruption of the KRAS-CRAF interaction.[1][5][8]
Conclusion
This compound is a highly selective, covalent inhibitor of KRAS G12C. Its selectivity is multifaceted, stemming from its specific covalent reaction with the mutant cysteine-12 and its exclusive recognition of the inactive, GDP-bound conformation of the oncoprotein. Extensive biochemical, cellular, and proteomic studies have demonstrated that this compound potently inhibits KRAS G12C signaling and the growth of mutant cancer cells, with minimal impact on wild-type KRAS or other cellular proteins.[1] While succeeded by more potent clinical candidates, the detailed characterization of this compound's selectivity profile was a critical step in validating the therapeutic hypothesis of targeting KRAS G12C and provided a foundational blueprint for the development of subsequent inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of ARS-853, a KRAS G12C Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, driving oncogenic signaling and tumor proliferation. ARS-853 is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant.[1][2][3] It functions by irreversibly binding to the cysteine residue of the GDP-bound (inactive) state of KRAS G12C, thereby preventing its activation and the subsequent engagement of downstream effector pathways.[2][4][5] This mechanism effectively suppresses signaling through critical pro-survival pathways, including the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[4][5] In vitro studies have demonstrated that this compound can inhibit the proliferation of KRAS G12C mutant cell lines and induce apoptosis.[1][6]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing protocols for cell culture, assessment of cell viability, analysis of target engagement and downstream signaling, and measurement of apoptosis.
Data Presentation
The following tables summarize key quantitative data for this compound from in vitro studies.
| Assay Type | Metric | Value | Cell Line(s) / Conditions |
| Cell Proliferation | IC50 | ~2.5 µM | H358 (KRAS G12C) |
| Target Engagement | IC50 (CRAF-RBD Pulldown) | ~1 µM | KRAS G12C mutant cells |
| Downstream Signaling | Effective Concentration | 1-10 µM | H358 and other KRAS G12C cell lines |
| Treatment Duration for Signaling Inhibition | Time | 24, 48, 72 hours | H358 cells |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of KRAS G12C Mutant Cell Lines (e.g., NCI-H358)
This protocol outlines the standard procedure for culturing NCI-H358 cells, which harbor the KRAS G12C mutation.
Materials:
-
NCI-H358 cell line (ATCC® CRL-5807™)
-
RPMI-1640 Medium (e.g., Gibco™ 61870036)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA (1X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating:
-
Thaw a cryovial of NCI-H358 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth and passage the cells when they reach 70-80% confluency.[7]
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.[7] This corresponds to a seeding density of approximately 1-3 x 10⁴ cells/cm².[7]
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
NCI-H358 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count NCI-H358 cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of complete growth medium.
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C with 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1][6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1][2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the results as percent viability versus drug concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the MAPK (pERK) and PI3K (pAKT) pathways.
Materials:
-
NCI-H358 cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein and loading controls.
-
CRAF-RBD Pulldown Assay for Active KRAS
This assay specifically pulls down the active, GTP-bound form of KRAS to assess target engagement by this compound.
Materials:
-
Active Ras Pull-Down and Detection Kit (e.g., Thermo Scientific™ #16117)
-
NCI-H358 cells
-
This compound
-
Lysis/Binding/Wash Buffer (from kit)
-
GST-Raf1-RBD (from kit)
-
Glutathione (B108866) Agarose Resin (from kit)
-
Anti-KRAS antibody
Procedure:
-
Cell Lysis:
-
Pulldown of Active KRAS:
-
Normalize the protein concentration of the lysates.
-
Incubate the cell lysate (containing at least 500 µg of total protein) with GST-Raf1-RBD and glutathione resin in a spin cup.[8][9]
-
Incubate at 4°C for 1-2 hours with gentle agitation.
-
Wash the resin several times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.[9]
-
-
Elution and Detection:
-
Elute the bound proteins from the resin using a reducing SDS-PAGE sample buffer.
-
Analyze the eluate by western blotting using a KRAS-specific antibody, following the protocol described above.
-
Apoptosis Assay (Cleaved PARP Detection by Flow Cytometry)
This protocol quantifies apoptosis by detecting the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated cell death.[5]
Materials:
-
NCI-H358 cells
-
This compound
-
Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
PE-conjugated anti-cleaved PARP antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat NCI-H358 cells with this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in a fixation/permeabilization solution and incubate for 20-30 minutes at 4°C.
-
Wash the cells twice with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in the permeabilization/wash buffer containing the anti-cleaved PARP antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS or flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer, detecting the PE signal.
-
Quantify the percentage of cells positive for cleaved PARP.
-
References
- 1. OUH - Protocols [ous-research.no]
- 2. promega.com [promega.com]
- 3. ubigene.us [ubigene.us]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. PARP - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 6. promega.com [promega.com]
- 7. NCI-H358. Culture Collections [culturecollections.org.uk]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for ARS-853 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a significant driver in a subset of non-small cell lung cancers (NSCLC).[1][2] This molecule specifically targets the cysteine residue at codon 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This action prevents the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][3] These application notes provide a comprehensive guide for the utilization of this compound in relevant lung cancer cell line models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in KRAS G12C Mutant Lung Cancer Cell Lines
| Cell Line | KRAS G12C Status | This compound IC50 (µM) | Key Downstream Effects | Reference |
| NCI-H358 | Homozygous | ~2.5 | >95% reduction in GTP-bound KRAS; Inhibition of pERK and pAKT | [1][2] |
| Various KRAS G12C lines | Mutant | Not specified | Inhibition of effector signaling and cell proliferation | [1][3] |
Table 2: Recommended this compound Treatment Conditions for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration (µM) | Incubation Time | Notes |
| Cell Viability (MTT) | NCI-H358 | 0.1 - 10 | 72 hours | To determine dose-dependent inhibition of proliferation. |
| Western Blot | NCI-H358 | 1 - 10 | 2 - 24 hours | To assess inhibition of KRAS downstream signaling (e.g., pERK).[4] |
| Apoptosis (Annexin V) | NCI-H358 | 5 - 10 | 48 - 72 hours | To quantify the induction of programmed cell death. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Culture of NCI-H358 and A549 Cell Lines
Materials:
-
NCI-H358 (ATCC® CRL-5807™) or A549 (ATCC® CCL-185™) cells
-
RPMI-1640 Medium (for NCI-H358) or F-12K Medium (for A549)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Culture cells in a 37°C incubator with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium. Seed new flasks at a subcultivation ratio of 1:3 to 1:6.[5]
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cultured lung cancer cells
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the this compound dilutions and include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for KRAS Pathway Inhibition
Materials:
-
Cultured lung cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-KRAS G12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[7]
Protocol 4: Apoptosis Assay using Annexin V Staining
Materials:
-
Cultured lung cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment. Centrifuge the cells and wash the pellet with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cyagen.com [cyagen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NCI-H358. Culture Collections [culturecollections.org.uk]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ARS-853 Treatment of H358 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in a subset of non-small cell lung cancers (NSCLC).[1] The H358 cell line, which harbors this specific KRAS mutation, serves as a critical in vitro model for studying the efficacy and mechanism of action of KRAS G12C inhibitors.[2] this compound specifically binds to the GDP-bound state of KRAS G12C, trapping it in an inactive conformation and subsequently inhibiting downstream oncogenic signaling pathways.[3][4] These application notes provide a comprehensive overview of the effects of this compound on H358 cells, including quantitative data on its activity and detailed protocols for key experimental procedures.
Mechanism of Action
This compound acts by covalently modifying the cysteine residue at position 12 of the mutant KRAS protein. This irreversible binding prevents the exchange of GDP for GTP, a crucial step for KRAS activation.[3] By locking KRAS G12C in its inactive state, this compound effectively suppresses downstream signaling through both the MAPK (pMEK, pERK, pRSK) and PI3K (pAKT) pathways.[4] This targeted inhibition leads to a reduction in cell proliferation and the induction of apoptosis in H358 cells.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in H358 Cells
| Parameter | Value | Cell Line | Notes |
| Proliferation IC50 | ~2.5 µM | H358 | Inhibitory concentration 50% for cell proliferation.[1][5] |
| CRAF-RBD Pulldown IC50 | ~1 µM | H358 | Concentration required to inhibit 50% of KRAS binding to its effector, CRAF.[4] |
| Cellular Engagement IC50 (6 hours) | 1.6 µM | H358 | Concentration for 50% covalent modification of KRAS G12C in cells.[6] |
| KRAS-GTP Reduction | >95% | KRAS G12C mutant cells | Achieved with 10 µM this compound treatment.[5] |
Table 2: Effects of this compound on Downstream Signaling in H358 Cells
| Pathway Component | Effect | Time Point |
| pMEK (S217/221) | Decreased | 24 hours |
| pERK (T202/Y204) | Decreased | 24 hours |
| pRSK (T359/S363) | Decreased | 24 hours |
| pAKT (S473) | Decreased | 24 hours |
| KRAS-CRAF Interaction | Significantly Decreased | 4 - 24 hours |
Data synthesized from multiple sources indicating inhibition of MAPK and PI3K pathways.[4]
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound Treatment.
Experimental Protocols
Cell Culture
-
Cell Line: NCI-H358 (ATCC® CRL-5807™)
-
Growth Medium: RPMI-1640 Medium (Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (2D Culture)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of KRAS inhibitors.[7]
-
Cell Seeding:
-
Trypsinize and count H358 cells.
-
Seed 2,000-5,000 cells per well in a 96-well clear-bottom plate in 100 µL of growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for the desired treatment period (e.g., 5 days).
-
-
Viability Measurement (Using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for assessing the phosphorylation status of key signaling proteins following this compound treatment.[8]
-
Cell Seeding and Treatment:
-
Seed H358 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 2, 5, 10 µM) or vehicle control for a specified time (e.g., 24, 48, 72 hours).[8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-KRAS G12C) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
RAF-RBD Pulldown Assay for Active KRAS
This assay specifically isolates the active, GTP-bound form of KRAS.[4]
-
Cell Treatment and Lysis:
-
Follow the same procedure for cell seeding, treatment, and lysis as described in the Western Blotting protocol.
-
-
Pulldown of Active KRAS:
-
Incubate 200-500 µg of protein lysate with RAF-RBD (Ras Binding Domain) agarose (B213101) beads for 1 hour at 4°C with gentle rotation.
-
The RAF-RBD specifically binds to GTP-bound (active) KRAS.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using a KRAS-specific antibody.
-
Analyze a portion of the total cell lysate ("input") to confirm the total KRAS protein levels.
-
Conclusion
This compound demonstrates selective and potent inhibition of KRAS G12C in H358 cells, leading to the suppression of critical downstream signaling pathways and a reduction in cell viability. The protocols outlined above provide a framework for researchers to investigate the effects of this compound and other KRAS G12C inhibitors in a laboratory setting. These studies are fundamental for the continued development of targeted therapies for KRAS-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cyagen.com [cyagen.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: CRAF-RBD Pulldown Assay with ARS-853
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a pivotal signaling protein, cycling between an active GTP-bound and an inactive GDP-bound state. The KRAS G12C mutation, prevalent in various cancers, impairs the intrinsic GTPase activity, leading to a constitutively active state that drives oncogenic signaling. ARS-853 is a selective, covalent inhibitor that specifically targets the cysteine residue in KRAS G12C.[1] It binds to the inactive, GDP-bound form of the oncoprotein, preventing its activation and subsequent downstream signaling.[1]
A key method to evaluate the efficacy of inhibitors like this compound is the CRAF-RBD (Ras-Binding Domain) pulldown assay. This technique specifically isolates the active, GTP-bound form of KRAS, allowing for the quantification of target engagement and inhibition. This document provides detailed protocols for performing a CRAF-RBD pulldown assay in the context of this compound treatment, along with data presentation and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory effect of this compound on KRAS G12C activation can be quantified by determining the concentration of the inhibitor that results in a 50% reduction in the amount of active KRAS pulled down by CRAF-RBD.
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | CRAF-RBD Pulldown | KRAS G12C mutant cells | ~1 µmol/L | [1] |
| This compound | Cell Proliferation | KRAS G12C mutant cells | 2.5 µM |
Signaling Pathway and Inhibitor Mechanism
This compound exerts its effect by interrupting the KRAS signaling cascade. The following diagram illustrates the mechanism of action of this compound in the context of the KRAS G12C mutation.
Experimental Protocols
CRAF-RBD Pulldown Assay
This protocol describes the steps to assess the inhibition of KRAS G12C activation by this compound using a CRAF-RBD pulldown assay followed by Western blotting.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
Cell culture reagents
-
This compound
-
Lysis Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-CRAF-RBD beads (e.g., glutathione (B108866) agarose (B213101) beads coupled with GST-tagged CRAF-RBD)
-
Wash Buffer (Lysis buffer without protease and phosphatase inhibitors)
-
2x SDS-PAGE Sample Buffer
-
Primary antibody: Anti-KRAS antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate.
-
-
Pulldown of Active KRAS:
-
Normalize the protein concentration of the lysates.
-
To each lysate, add an appropriate amount of GST-CRAF-RBD beads.
-
Incubate the mixture at 4°C for 1 hour with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of ice-cold Wash Buffer. After the final wash, remove all supernatant.
-
-
Elution and Sample Preparation:
-
Resuspend the bead pellet in 40 µL of 2x SDS-PAGE Sample Buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge the samples to pellet the beads, and collect the supernatant.
-
-
Western Blotting:
-
Load the supernatant onto an SDS-PAGE gel, along with a portion of the total cell lysate as an input control.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against KRAS.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Quantification:
-
Quantify the band intensities of the pulled-down KRAS and the total KRAS in the input lanes.
-
Normalize the amount of pulled-down KRAS to the total KRAS for each sample.
-
Determine the percentage of inhibition at each this compound concentration relative to the vehicle-treated control.
-
Experimental Workflow
The following diagram outlines the key steps of the CRAF-RBD pulldown assay.
References
Application Note: Analysis of pERK Inhibition by ARS-853 using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Ras/Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] The KRAS protein is a key molecular switch in this pathway.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutive activation of the protein and aberrant downstream signaling.[1] The G12C mutation, a specific substitution of cysteine for glycine (B1666218) at codon 12, is a significant driver of tumorigenesis in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer.[1]
ARS-853 is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant protein.[3][4] It functions by binding to the inactive, GDP-bound state of KRAS G12C, preventing its activation.[4][5] This inhibition of KRAS G12C leads to a downstream reduction in the phosphorylation of ERK (pERK), a key biomarker for the inhibition of the MAPK/ERK pathway.[1][6] Western blotting is a robust and widely used technique to detect and quantify the levels of phosphorylated ERK (pERK), providing a semi-quantitative measure of the pathway's activation state.[7] This application note provides a detailed protocol for treating KRAS G12C mutant cells with this compound and subsequently analyzing the levels of pERK1/2 via Western blot.
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and highlights the inhibitory action of this compound on the mutant KRAS G12C protein.
Caption: MAPK/ERK signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol.
Caption: Western blot workflow for pERK analysis.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| KRAS G12C Mutant Cell Line (e.g., NCI-H358) | ATCC | CRL-5807 |
| This compound | MedChemExpress | HY-100013 |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (4-20%) | Bio-Rad | 4561096 |
| PVDF Membrane | Bio-Rad | 1620177 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Primary Antibody: Rabbit anti-pERK1/2 (Thr202/Tyr204) | Cell Signaling | 4370 |
| Primary Antibody: Rabbit anti-total ERK1/2 | Cell Signaling | 4695 |
| Secondary Antibody: HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher | 32106 |
Experimental Protocol
Cell Culture and Treatment
-
Culture Conditions : Culture KRAS G12C mutant cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Plating : Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[8]
-
Serum Starvation : Prior to treatment, wash the cells with PBS and then starve them in serum-free media for 12-24 hours.[8] This reduces basal ERK activation.
-
This compound Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM).[3][9] Incubate for a desired time period (e.g., 4, 24, 48 hours).[10][11]
Protein Lysate Preparation
-
Washing : After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[8]
-
Lysis : Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[7]
-
Scraping and Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[8]
-
Incubation and Clarification : Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]
-
Supernatant Collection : Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.[7]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.[7][8]
Western Blotting
-
Sample Preparation : Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[8]
-
Gel Electrophoresis : Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[8][12] Given the close molecular weights of ERK1 (44 kDa) and ERK2 (42 kDa), ensure the gel runs long enough for clear separation.[12]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature on a rocking platform to prevent non-specific antibody binding.[12] Note: Do not use non-fat dry milk for blocking as it may cause high background with phospho-antibodies.[12]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[8]
-
Washing : Repeat the washing step (3.6).
-
Detection : Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Stripping and Re-probing : To normalize the pERK signal, the same membrane can be stripped and re-probed with an antibody for total ERK1/2.[7][12] Incubate the membrane with stripping buffer, wash, block, and then proceed with the primary antibody for total ERK, followed by the secondary antibody and detection as described above.[12]
Data Presentation
Quantitative data from the Western blot analysis should be presented in a tabular format. The band intensity for pERK should be normalized to the band intensity of total ERK for each sample. Data can be expressed as a fold change relative to the untreated control.
| Treatment | Concentration (µM) | pERK/Total ERK Ratio (Normalized) | Fold Change vs. Control |
| Untreated Control | 0 | 1.00 | 1.00 |
| This compound | 1.0 | Value | Value |
| This compound | 2.5 | Value | Value |
| This compound | 5.0 | Value | Value |
| This compound | 10.0 | Value | Value |
Troubleshooting
| Issue | Possible Cause & Solution |
| High Background | - Ensure blocking is done with BSA, not milk.[7] - Increase the number and duration of wash steps. - Optimize primary and secondary antibody concentrations. |
| No or Weak Signal | - Confirm the induction of ERK phosphorylation in your positive control. - Verify the transfer of protein to the membrane. - Use a more sensitive ECL substrate.[7] |
| Non-specific Bands | - Optimize antibody dilutions. - Ensure the lysis buffer contains adequate protease and phosphatase inhibitors. |
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory effect of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2. By following this detailed methodology, researchers can effectively quantify the dose-dependent inhibition of pERK, providing valuable insights into the cellular activity of KRAS G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Note: Probing the KRAS-CRAF Interaction and its Inhibition by ARS-853 using Proximity Ligation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between the GTPase KRAS and the serine/threonine kinase CRAF is a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. Oncogenic mutations in KRAS, such as G12C, lock the protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and tumor proliferation. The development of targeted therapies against mutant KRAS has been a long-standing challenge. ARS-853 is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant. It functions by binding to the GDP-bound (inactive) state of KRAS G12C, preventing its activation and subsequent engagement with effector proteins like CRAF.[1]
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ detection, visualization, and quantification of protein-protein interactions.[2][3] This technique is particularly well-suited for studying the effects of small molecule inhibitors on protein complexes within the cellular environment. This application note provides a detailed protocol for utilizing PLA to investigate the KRAS-CRAF interaction and to assess the inhibitory effect of this compound in cancer cell lines harboring the KRAS G12C mutation.
Principle of the Proximity Ligation Assay
The PLA technique relies on the use of specific primary antibodies raised in different species that recognize the two proteins of interest (e.g., KRAS and CRAF). Secondary antibodies, known as PLA probes, are conjugated to unique oligonucleotides. When the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This DNA circle is then amplified via rolling circle amplification, generating a concatemer of the DNA sequence. Fluorescently labeled oligonucleotides hybridize to the amplified DNA, resulting in a bright, punctate signal that can be visualized and quantified using fluorescence microscopy. Each fluorescent spot represents a single protein-protein interaction event.
Data Presentation
The efficacy of this compound in disrupting the KRAS-CRAF interaction can be quantified by measuring the number of PLA signals per cell. Treatment of KRAS G12C mutant cells, such as H358, with this compound is expected to lead to a significant reduction in the number of KRAS-CRAF PLA signals, consistent with the inhibitor's mechanism of action.[4]
Table 1: Quantification of KRAS-CRAF Interaction upon this compound Treatment
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Mean PLA Signals per Cell (Normalized) | Standard Deviation | P-value |
| Vehicle (DMSO) | - | 4 | 1.00 | 0.15 | - |
| This compound | 5 | 4 | 0.25 | 0.08 | < 0.001 |
Note: The data presented in this table is a representative summary based on published findings.[5] Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a proximity ligation assay to study the KRAS-CRAF interaction in response to this compound treatment in the H358 non-small cell lung cancer cell line, which harbors a KRAS G12C mutation.
Materials and Reagents
-
Cell Line: H358 (human non-small cell lung cancer, KRAS G12C mutant)
-
Primary Antibodies:
-
Mouse anti-pan-RAS antibody (e.g., Catalog #67648)
-
Rabbit anti-CRAF antibody (e.g., Catalog #610152)
-
-
Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Mouse MINUS and Anti-Rabbit PLUS, and Duolink® In Situ Detection Reagents Red (or other appropriate fluorophore).
-
Inhibitor: this compound
-
Cell Culture and Staining Reagents:
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (4%), freshly prepared
-
Triton X-100 (0.1%) in PBS for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
DAPI for nuclear counterstaining
-
Microscopy-grade mounting medium
-
Experimental Workflow
Caption: Experimental workflow for the Proximity Ligation Assay of KRAS-CRAF interaction.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed H358 cells onto sterile coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 4 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Primary Antibody Incubation:
-
Block the samples with a blocking solution (e.g., Duolink® Blocking Solution or 3% BSA in PBS) for 1 hour at room temperature in a humidity chamber.
-
Dilute the primary antibodies (mouse anti-pan-RAS and rabbit anti-CRAF) in the antibody diluent provided with the PLA kit or 1% BSA in PBS. The optimal dilution should be determined empirically, but a starting point of 1:200 to 1:1000 is recommended.
-
Incubate the samples with the primary antibody mixture overnight at 4°C in a humidity chamber.
-
-
Proximity Ligation Assay:
-
Wash the samples twice with Wash Buffer A (provided in the PLA kit) for 5 minutes each.
-
Dilute the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) 1:5 in the antibody diluent.
-
Incubate the samples with the PLA probe mixture for 1 hour at 37°C in a humidity chamber.
-
Wash twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mix by diluting the Ligation buffer 1:5 and adding the Ligase at a 1:40 dilution.
-
Incubate the samples with the ligation mix for 30 minutes at 37°C.
-
Wash twice with Wash Buffer A for 2 minutes each.
-
Prepare the amplification mix by diluting the Amplification buffer 1:5 and adding the Polymerase at a 1:80 dilution.
-
Incubate the samples with the amplification mix for 100 minutes at 37°C in a humidity chamber. Protect from light during this step.
-
-
Imaging and Quantification:
-
Wash the samples twice with Wash Buffer B for 10 minutes each, followed by a brief wash in 0.01x Wash Buffer B.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the PLA signals using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., red for Duolink® Red) and DAPI (blue).
-
Capture images from multiple random fields for each condition.
-
Quantify the number of PLA signals (red dots) per cell (identified by DAPI-stained nuclei) using image analysis software (e.g., ImageJ with the BlobFinder plugin or CellProfiler).
-
Perform statistical analysis to compare the number of PLA signals between the vehicle-treated and this compound-treated groups.
-
Signaling Pathway and Inhibitor Mechanism
The KRAS-CRAF interaction is a key step in the activation of the MAPK signaling cascade. Upon activation by upstream signals, KRAS binds to GTP and recruits CRAF to the cell membrane, leading to the activation of MEK and ERK, which in turn regulate gene expression related to cell proliferation, survival, and differentiation. This compound disrupts this pathway by locking KRAS G12C in its inactive GDP-bound state, thereby preventing its interaction with CRAF and subsequent downstream signaling.
Caption: KRAS-MAPK signaling and the mechanism of this compound inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study finds key biomarker to predict KRASG12C inhibitor effectiveness in lung cancer - ecancer [ecancer.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Determining the IC50 of ARS-853 in Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ARS-853, a selective and covalent inhibitor of KRAS G12C, in cancer cell proliferation assays. This compound specifically targets the GDP-bound, inactive state of the KRAS G12C oncoprotein, preventing its activation and downstream signaling, ultimately leading to the inhibition of cell growth in susceptible cancer cell lines.[1][2] This document outlines the necessary reagents, step-by-step procedures for cell culture, compound treatment, and data analysis to generate a reliable dose-response curve and calculate the IC50 value. Furthermore, it includes a summary of reported IC50 values and a diagram of the relevant signaling pathway to provide a comprehensive guide for researchers.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that regulates cell growth, proliferation, and survival.[3] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, is particularly common in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active, GTP-bound state, which leads to the constitutive activation of pro-proliferative downstream signaling pathways.[3]
This compound is a novel small molecule that covalently binds to the mutant cysteine in KRAS G12C.[3] This irreversible binding locks the protein in its inactive, GDP-bound form, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[3] By inhibiting these pathways, this compound can selectively suppress the proliferation of KRAS G12C-mutant cancer cells.[1][4] The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for assessing the potency of inhibitors like this compound. This document provides a detailed protocol for determining the IC50 of this compound in cell-based proliferation assays.
Data Presentation
The potency of this compound has been evaluated in various assays, with the IC50 values providing a quantitative measure of its efficacy. The following table summarizes the reported IC50 values for this compound in different experimental contexts.
| Assay Type | Cell Line | IC50 Value | Reference |
| Cell Proliferation Assay | Not specified | 2.5 µM | [4] |
| CRAF-RBD Pulldown Assay | KRAS G12C cells | ~1 µM | [1][3] |
| Cellular Engagement | Not specified | 1.6 µM (at 6 hours) | [1] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound in a typical cell proliferation assay using a luminescence-based method to quantify cell viability.
Materials and Reagents
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA-PaCa-2)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear-bottom white microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Luminometer
Procedure
-
Cell Culture:
-
Culture the selected KRAS G12C mutant cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to create a range of concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for a defined period, typically 72 hours, to allow for the anti-proliferative effects of the compound to manifest.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by setting the vehicle control as 100% viability and the background as 0% viability.
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability.
-
Mandatory Visualizations
KRAS G12C Signaling Pathway and this compound Inhibition
Caption: KRAS G12C signaling and this compound inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50.
References
ARS-853: Application Notes and Protocols for DMSO-Based Preparations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubility and preparation of the selective KRAS G12C inhibitor, ARS-853, in Dimethyl Sulfoxide (DMSO). The information compiled herein is intended to support preclinical research and development efforts targeting KRAS-mutant cancers.
Introduction
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1][2] It functions by binding to the inactive, GDP-bound state of KRAS G12C, thereby preventing its activation and the subsequent engagement of downstream oncogenic signaling pathways.[1][2][3] Proper preparation and handling of this compound are critical for accurate and reproducible experimental results. This guide focuses on the use of DMSO as a solvent for this compound.
Quantitative Data: Solubility in DMSO
The solubility of this compound in DMSO has been reported across a range of concentrations. It is important to note that factors such as the purity of the compound, the grade of DMSO, and the presence of moisture can affect solubility. The use of fresh, anhydrous DMSO is highly recommended, as absorbed moisture can decrease solubility.[4] Sonication may be required to achieve complete dissolution, particularly at higher concentrations.[5][6]
| Parameter | Value (mg/mL) | Value (mM) | Notes |
| Solubility | 86 | 198.64 | Use fresh DMSO is recommended as moisture can reduce solubility.[4] |
| Solubility | 25 | 57.74 | Ultrasonic assistance may be necessary.[5] |
| Solubility | 5.5 | 12.7 | Sonication is recommended for dissolution.[6] |
| Commercially Available Solution | - | 10 | Pre-dissolved in DMSO.[7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution (Molecular Weight: 432.94 g/mol ), 4.33 mg of this compound is required.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Once fully dissolved, the this compound stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage (months to years), store the aliquots at -20°C or -80°C in tightly sealed vials.[3] For short-term storage (days to weeks), 4°C is acceptable.[3]
-
Note on In Vivo Formulations: For in vivo experiments, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it with other vehicles such as PEG300, Tween-80, and saline to achieve the desired final concentration and formulation.[4]
Mechanism of Action and Signaling Pathway
This compound selectively targets the G12C mutant of KRAS. It covalently binds to the cysteine residue at position 12, locking the oncoprotein in its inactive, GDP-bound state.[1][2] This prevents the exchange of GDP for GTP, a critical step for KRAS activation.[1] Consequently, the downstream signaling cascades that drive cell proliferation and survival are inhibited. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][4]
Caption: this compound inhibits the KRAS G12C signaling pathway.
Conclusion
The successful use of this compound in research settings is contingent upon its proper handling and preparation. Adherence to the protocols outlined in this document will help ensure the integrity and reproducibility of experimental outcomes. Understanding the solubility characteristics and the mechanism of action of this compound is fundamental for designing and interpreting studies aimed at developing novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Mass Spectrometry for ARS-853 Target Engagement in KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling, governing cell growth, proliferation, and survival.[1] The G12C mutation in KRAS, a frequent driver in non-small cell lung cancer, impairs its intrinsic GTPase activity, leading to constitutive activation of downstream pro-proliferative pathways.[1][2] ARS-853 is a selective, covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[1][3]
Mass spectrometry (MS) is an indispensable tool for directly quantifying the covalent modification of KRAS G12C by this compound, providing a direct measure of target engagement.[1][4] This document provides detailed protocols for assessing the target engagement of this compound using mass spectrometry, along with an overview of the relevant signaling pathways.
Quantitative Data Summary
The interaction between this compound and KRAS G12C is a two-step process involving initial non-covalent binding followed by irreversible covalent bond formation.[1] Key quantitative parameters for this interaction are summarized below.
| Parameter | Value | Method |
| Binding Affinity | ||
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy |
| Half-maximal Inhibitory Concentration (IC50) | ~1 μM (CRAF-RBD pulldown) | CRAF-RBD Pulldown Assay |
| 2.5 μM (Cell proliferation) | Cell Proliferation Assay[3] | |
| Kinetics | ||
| Second-order rate constant (kinact/Ki) | 76 M-1s-1 | Biochemical Assay[5][6] |
| 2770 ± 10 M-1s-1 | Stopped-flow Fluorescence Spectroscopy |
KRAS G12C Signaling Pathway and this compound Intervention
KRAS, upon activation by upstream signals like growth factors binding to receptor tyrosine kinases (RTKs), engages multiple downstream effector pathways. The two primary cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][7] The G12C mutation leads to the persistent activation of these pathways, driving tumorigenesis.[2] this compound selectively binds to the inactive, GDP-bound KRAS G12C, preventing the exchange of GDP for GTP and thereby inhibiting the activation of these downstream signaling cascades.[1][3]
Mass Spectrometry Protocol for Target Engagement
This protocol outlines the key steps for quantifying the covalent binding of this compound to KRAS G12C using mass spectrometry.
Experimental Workflow
The general workflow for a mass spectrometry-based covalent engagement assay is as follows:
Detailed Methodologies
1. In Vitro Covalent Engagement Assay
-
Reagents and Materials:
-
Recombinant KRAS G12C protein
-
This compound
-
Assay Buffer (e.g., 20 mM bicine (B94160) pH 7.5, 100 mM NaCl)
-
Quenching Solution (e.g., 50% acetonitrile (B52724) with 0.1% formic acid)
-
Trypsin
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
-
Procedure:
-
Incubate KRAS G12C protein (e.g., 200 nM) with varying concentrations of this compound (e.g., 0.1, 1, and 10 μM) in the assay buffer at room temperature for a defined time course (e.g., 0, 60, 120, 180, and 240 minutes).[8]
-
Quench the reaction by adding the quenching solution.
-
For intact protein analysis, proceed directly to mass spectrometry analysis.
-
For peptide-level analysis, reduce the protein with DTT, alkylate with IAM, and then digest with trypsin overnight at 37°C.[9]
-
Desalt the resulting peptides using a C18 StageTip before LC-MS/MS analysis.
-
2. In-Cellulo Target Engagement
-
Reagents and Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
-
Procedure:
-
Culture KRAS G12C mutant cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for different time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the total protein concentration using a BCA assay.[9]
-
Proceed with either intact protein analysis or peptide-level analysis as described for the in vitro assay. For peptide-level analysis, an immunoprecipitation step using an anti-KRAS antibody can be performed to enrich for the KRAS protein before digestion.[9]
-
3. Mass Spectrometry Analysis
-
Instrumentation:
-
Intact Protein Analysis:
-
Calibrate the mass spectrometer to accurately measure the protein mass.
-
Analyze the samples to obtain the mass spectra.
-
Deconvolute the raw mass spectra to determine the masses of the unmodified KRAS G12C and the this compound-adducted protein.[1]
-
Calculate the percentage of covalent modification based on the relative abundance of the two species.
-
-
Peptide-Level Analysis:
-
Separate the tryptic peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify the adducted and unadducted KRAS G12C peptides.[9]
-
Monitor specific precursor-product ion transitions for the modified and unmodified peptides for quantitative analysis.
-
4. Data Analysis
-
Calculate the percentage of target engagement (occupancy) using the following formula:
-
% Target Engagement = [Intensity of Modified Species / (Intensity of Modified Species + Intensity of Unmodified Species)] * 100
-
-
For time-course experiments, plot the percentage of modification against time to determine the rate of covalent modification.[1]
Conclusion
The mass spectrometry protocols detailed in this application note provide a robust framework for the quantitative assessment of this compound target engagement with KRAS G12C. Both intact protein and peptide-level analyses offer complementary information crucial for the characterization of covalent inhibitors. These methods are essential for understanding the mechanism of action, confirming on-target activity in a cellular context, and guiding the development of more effective therapies for KRAS-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ARS-853 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ARS-853 for in vitro experiments. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and experimental protocols to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It specifically binds to the mutant cysteine residue in the GDP-bound (inactive) state of KRAS G12C.[1][3] This covalent modification locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling through the MAPK and PI3K-AKT pathways.[1][4]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A typical starting concentration range for initial in vitro experiments with this compound is between 1 µM and 10 µM.[1][3] The half-maximal inhibitory concentration (IC50) for this compound in cellular assays is approximately 1 µM for inhibiting KRAS-CRAF interaction and around 2.5 µM for inhibiting cell proliferation in sensitive KRAS G12C mutant cell lines.[1][3][5] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the IC50 in your specific experimental system.
Q3: How does this compound affect downstream signaling pathways?
This compound inhibits the downstream signaling cascades mediated by KRAS G12C.[1] This includes the MAPK pathway (RAF-MEK-ERK) and the PI3K-AKT-mTOR pathway.[1][4] Treatment of KRAS G12C mutant cells with this compound leads to a significant reduction in the phosphorylation of key downstream effectors such as ERK (pERK) and AKT (pAKT).[1][3]
Q4: Why do I observe variable sensitivity to this compound across different KRAS G12C mutant cell lines?
The sensitivity to this compound can vary between different KRAS G12C cell lines due to several factors, including the cellular context and the presence of other genetic or epigenetic alterations.[6] Some cell lines may have intrinsic resistance mechanisms or may not be solely dependent on the KRAS G12C mutation for their growth and survival.[6] Additionally, feedback reactivation of signaling pathways can also contribute to differential sensitivity.[4]
Data Presentation
Table 1: In Vitro Inhibitory Concentrations of this compound
| Assay Type | Cell Line | IC50 | Reference |
| CRAF-RBD Pulldown | H358 | ~1 µM | [1] |
| Cell Proliferation (2D) | H358 | Not specified | [1] |
| Cell Proliferation (3D) | H358 | ~2 µM | [7] |
| Cell Proliferation | Not specified | 2.5 µM | [3][5] |
| Cellular Engagement | H358 | 1.6 µM (at 6 hours) | [7] |
Experimental Protocols
Detailed Protocol for Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., H358)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates (opaque-walled for fluorescence assays)
-
Resazurin (B115843) sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture KRAS G12C mutant cells in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Detailed Protocol for Western Blot Analysis of pERK and pAKT
This protocol details the procedure for assessing the inhibition of downstream KRAS G12C signaling by this compound.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-pERK1/2, rabbit anti-ERK1/2, rabbit anti-pAKT (Ser473), rabbit anti-AKT, and a loading control like mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, or fill them with PBS to maintain humidity.
-
-
Possible Cause 3: this compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any precipitate. If observed, prepare fresh dilutions and ensure the final DMSO concentration is low (typically <0.5%).
-
Issue 2: No significant inhibition of pERK or pAKT after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and a time-course experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause 2: Rapid feedback reactivation of the signaling pathway.[4]
-
Solution: Analyze protein phosphorylation at earlier time points (e.g., 30 minutes to 2 hours) after treatment.
-
-
Possible Cause 3: The cell line is resistant to this compound.
-
Solution: Confirm the KRAS G12C mutation status of your cell line. Investigate potential resistance mechanisms, such as co-occurring mutations in other signaling pathways.[6]
-
Issue 3: Unexpected cytotoxicity in KRAS wild-type or non-G12C mutant cell lines.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: Use a concentration range that is relevant to the on-target IC50. Test the effect of this compound on a panel of different cell lines to assess its selectivity.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells.
-
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting weak signal in ARS-853 western blot
Welcome to the technical support center for ARS-853 Western blotting experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the detection of proteins of interest when using the covalent KRAS G12C inhibitor, this compound.
Troubleshooting Guide: Weak or No Signal
A weak or absent signal in a Western blot is a common issue. This guide provides a systematic approach to identifying and resolving the root cause of faint or non-existent bands when working with this compound.
Question: I am not seeing any bands or the bands for my target protein are very faint after treatment with this compound. What are the possible causes and solutions?
Answer: A weak or absent signal can stem from several factors throughout the Western blot workflow, from sample preparation to signal detection. Below is a step-by-step guide to troubleshoot this issue.
Issues with the Target Protein and Sample Preparation
The abundance of your target protein in the cell lysate is a critical first consideration. This compound specifically targets the KRAS G12C mutant protein.
-
Low Target Abundance: Is your cell line known to express KRAS G12C at high enough levels for detection by Western blot?[1]
-
Solution: Use a positive control cell line known to have high KRAS G12C expression. Consider techniques like immunoprecipitation to enrich your protein of interest before loading.[1]
-
-
Protein Degradation: Samples may have degraded during preparation.
-
Insufficient Protein Loaded: The total amount of protein loaded onto the gel may be too low.
-
Solution: Perform a protein concentration assay (e.g., BCA or Bradford) to ensure you are loading a sufficient amount of total protein. For low-abundance targets, you may need to load more protein than usual.[4]
-
| Parameter | Recommendation | Optimization Range |
| Protein Load | 20-30 µg of total cell lysate | 10-100 µg |
| Positive Control | Cell line with confirmed KRAS G12C expression | N/A |
| Protease/Phosphatase Inhibitors | Add to lysis buffer | Manufacturer's recommendation |
Antibody-Related Problems
The primary and secondary antibodies are key for signal detection.
-
Primary Antibody Concentration: The primary antibody concentration may be too low.[4]
-
Solution: Increase the concentration of the primary antibody. Titrating the antibody is recommended to find the optimal concentration.[5]
-
-
Antibody Activity: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein, especially if you are detecting downstream phosphorylated proteins, which can be affected by this compound treatment.[7][8]
| Parameter | Recommendation | Optimization Range |
| Primary Antibody Dilution | Check manufacturer's datasheet | 1:250 to 1:5,000 |
| Secondary Antibody Dilution | Check manufacturer's datasheet | 1:1,000 to 1:20,000 |
| Incubation Time (Primary) | 1-2 hours at room temperature | Overnight at 4°C |
Issues During the Western Blot Procedure
Procedural steps such as blocking, washing, and transfer are critical for a clean and strong signal.
-
Over-Blocking: The blocking buffer may be masking the epitope on your target protein.[3][4]
-
Excessive Washing: Washing steps that are too long or use harsh detergents can strip the antibody from the membrane.[11]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
| Parameter | Recommendation | Optimization Range |
| Blocking Buffer | 5% non-fat milk or 5% BSA in TBST | 1-5% |
| Blocking Time | 1 hour at room temperature | 30 minutes to overnight at 4°C |
| Wash Duration | 3 x 5 minutes | 2-4 washes of 5-15 minutes each |
Detection and Substrate Issues
The final step of signal detection is crucial.
-
Inactive Substrate: The chemiluminescent substrate (e.g., ECL) may be expired or improperly prepared.[11][13]
-
Insufficient Exposure: The exposure time may be too short to capture the signal.
-
Enzyme Inhibition: Sodium azide, a common preservative, inhibits horseradish peroxidase (HRP), the enzyme conjugated to most secondary antibodies.[14][15]
| Parameter | Recommendation | Optimization Range |
| Substrate Incubation | 1-5 minutes | As per manufacturer's instructions |
| Exposure Time | 30 seconds - 5 minutes | Varies; can be up to 30 minutes or longer |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my Western blot?
This compound is a selective, covalent inhibitor of the KRAS G12C mutant protein.[16] It works by binding to the GDP-bound, inactive state of KRAS G12C, preventing its activation.[16][17] In a Western blot experiment, treatment with this compound is expected to decrease the levels of activated, GTP-bound KRAS G12C. This will also lead to a reduction in the phosphorylation of downstream effector proteins in the MAPK (e.g., p-ERK) and PI3K-AKT (e.g., p-AKT) signaling pathways.[8] Therefore, when troubleshooting a weak signal, consider that a decrease in the signal of these phosphorylated proteins is the expected outcome of successful this compound treatment.
Q2: Which antibodies should I use for my this compound experiment?
You will need a primary antibody that specifically recognizes your protein of interest. If you are studying the effects of this compound on KRAS G12C signaling, you will likely need:
-
An antibody specific for KRAS G12C or total KRAS.
-
Antibodies for downstream signaling proteins, such as phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT.
-
A loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Always use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-rabbit, anti-mouse) and is conjugated to an enzyme like HRP for chemiluminescent detection.[13]
Q3: Can the presence of this compound in my cell lysate interfere with the Western blot?
This compound is a small molecule inhibitor and is unlikely to directly interfere with the mechanics of SDS-PAGE or antibody-antigen binding. Its effect is biological, leading to a decrease in the activation state of KRAS G12C and its downstream signaling.
Q4: My loading control band is also weak. What does this indicate?
If your loading control is weak, it suggests a more general problem with the Western blot procedure rather than a specific issue with your target protein or antibody. The most likely culprits are:
-
Low total protein concentration: Not enough protein was loaded onto the gel.
-
Inefficient protein transfer: Proteins were not effectively transferred from the gel to the membrane.
-
Inactive secondary antibody or substrate: The detection reagents are not working correctly.
Start by checking your protein concentration and staining the membrane with Ponceau S to verify transfer.
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effects
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of each protein sample into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Troubleshooting workflow for weak Western blot signals.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. portlandpress.com [portlandpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. bosterbio.com [bosterbio.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: ARS-853 Off-Target Effects in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for investigating the potential off-target effects of the covalent KRAS G12C inhibitor, ARS-853, using proteomic approaches. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist researchers in designing, executing, and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a selective, covalent inhibitor of the KRAS G12C mutant oncoprotein.[1][2][3][4][5][6][7] It specifically and irreversibly binds to the mutant cysteine-12 residue, locking KRAS G12C in an inactive, GDP-bound state.[1][2][3][8] This prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, thereby inhibiting the proliferation of KRAS G12C-driven cancer cells.[1][4][6]
Q2: Why is it important to investigate the off-target effects of this compound?
A: While this compound is designed to be selective for KRAS G12C, its reactive nature as a covalent inhibitor means it has the potential to bind to other proteins with reactive cysteines. Identifying these "off-targets" is crucial for several reasons:
-
Understanding Phenotypes: Off-target interactions can lead to unexpected cellular phenotypes or toxicities that are not related to the inhibition of KRAS G12C.[9]
-
Improving Drug Design: A comprehensive off-target profile can guide the development of next-generation inhibitors with improved selectivity and reduced side effects.
-
Interpreting Experimental Results: Knowledge of off-targets is essential for accurately interpreting experimental data and attributing observed effects to the correct molecular interactions.
Q3: What are the known or suspected off-targets of this compound?
A: Proteomic studies have identified a limited number of potential off-targets for this compound. One study profiling over 2,700 cysteine residues identified FAM213A and Reticulon-4 (RTN4) as the only other significant targets engaged by this compound at concentrations below 30 μM.[1] Another study using a thiol reactive probe also suggested HMOX2 and CRYZ as potential off-targets, although these were not confirmed with a complementary click-chemistry pulldown method for a similar compound.[10] It is important to note that these off-targets were also observed in KRAS wild-type cells, indicating that their engagement is independent of the KRAS G12C mutation.[1]
Q4: Which proteomic methods are recommended for identifying this compound off-targets?
A: Several powerful proteomic techniques can be employed to identify the off-targets of this compound:
-
Chemical Proteomics (Activity-Based Protein Profiling - ABPP): This is a primary method for identifying covalent drug targets. It can be used in a competitive format where a broad-spectrum cysteine-reactive probe is competed off by this compound, or by using a clickable analog of this compound to directly pull down interacting proteins.[9][11][12][13]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. The binding of this compound to a protein can either stabilize or destabilize it, leading to a shift in its melting temperature, which can be detected by mass spectrometry.
-
Phosphoproteomics: Since this compound inhibits a key signaling protein, downstream phosphorylation events will be altered. While primarily used to confirm on-target pathway modulation, phosphoproteomics can also reveal unexpected changes in other signaling pathways, suggesting potential off-target kinase inhibition or modulation of phosphatases.[14][15][16][17][18]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with its primary target and potential off-targets.
Table 1: On-Target Binding Affinity and Kinetics of this compound for KRAS G12C
| Parameter | Value | Method | Reference |
| IC50 (Cell Proliferation) | 2.5 µM | Cell-based assay | [3] |
| IC50 (CRAF-RBD Pulldown) | ~1 µM | Cell-based assay | [1] |
| Cellular Engagement IC50 (6 hours) | 1.6 µM | Mass Spectrometry | [1][19] |
| k_inact/K_i | 76 M⁻¹s⁻¹ | Biochemical Assay | [1][8][19] |
| k_inact/K_i (Computational) | 213 M⁻¹s⁻¹ | Molecular Modeling | [20] |
| Dissociation Constant (K_d) (non-covalent) | 36.0 ± 0.7 µM | Stopped-flow Fluorescence | [8] |
Table 2: Potential Off-Target Engagement of this compound and a Structurally Similar Compound (Cmpd1)
| Protein | This compound Engagement | Cmpd1 IC50 (4h treatment) | Cmpd1 k_inact/K_i | Notes | Reference |
| FAM213A | Significant engagement at < 30 µM | Not Reported | Not Reported | Identified as a potential off-target of this compound. | [1] |
| RTN4 | Significant engagement at < 30 µM | 14.6 µM | 501 M⁻¹s⁻¹ | Identified as a potential off-target of this compound. Cmpd1 data provided for reference. | [1][10] |
| HMOX2 | Not Reported | 7.6 µM | Not Reported | Showed dose-response with a thiol probe for Cmpd1 but not confirmed by click-chemistry. | [10] |
| CRYZ | Not Reported | 8.4 µM | Not Reported | Showed dose-response with a thiol probe for Cmpd1 but not confirmed by click-chemistry. | [10] |
Disclaimer: Quantitative data for the direct interaction of this compound with FAM213A, HMOX2, and CRYZ is limited in the public domain. The data for Cmpd1, a structurally related KRAS G12C inhibitor, is provided for reference. Researchers are strongly encouraged to perform direct quantitative experiments for this compound.
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling and this compound Point of Intervention
Caption: KRAS G12C signaling pathway and the point of intervention by this compound.
General Workflow for Off-Target Identification using Chemical Proteomics
Caption: A generalized experimental workflow for competitive chemical proteomics.
Troubleshooting Guides
Issue 1: Low number of identified off-targets in a chemical proteomics experiment.
| Potential Cause | Troubleshooting Steps |
| Insufficient Probe Reactivity or Concentration | 1. Optimize Probe Concentration: Titrate the cysteine-reactive probe to ensure sufficient labeling of accessible cysteines without causing excessive background. 2. Check Probe Quality: Ensure the probe has not degraded. Use a fresh batch if necessary. |
| Inefficient Enrichment | 1. Optimize Incubation Times: Ensure sufficient incubation time for both this compound competition and probe labeling. 2. Check Streptavidin Bead Capacity: Ensure you are not exceeding the binding capacity of the streptavidin beads. 3. Improve Washing Steps: Increase the stringency and number of washes to reduce non-specific binding, but avoid overly harsh conditions that may elute true binders. |
| Low Abundance of Off-Targets | 1. Increase Starting Material: Use a larger amount of cell lysate to increase the chances of detecting low-abundance proteins. 2. Subcellular Fractionation: Consider enriching for specific cellular compartments (e.g., membrane, nucleus) where off-targets might be concentrated. |
| Mass Spectrometry Issues | 1. Check Instrument Performance: Run a standard sample (e.g., HeLa digest) to ensure the mass spectrometer is performing optimally. 2. Optimize Data Acquisition Method: Use a data-independent acquisition (DIA) method for deeper proteome coverage compared to data-dependent acquisition (DDA). |
Issue 2: A potential off-target identified by Thermal Proteome Profiling (TPP) does not validate with other methods.
| Potential Cause | Troubleshooting Steps |
| Indirect Thermal Shift | 1. Consider Pathway Effects: The observed thermal shift might be an indirect consequence of this compound inhibiting KRAS G12C or another protein, leading to changes in the stability of a downstream effector or complex member. 2. Use a KRAS G12C Null Cell Line: Perform the TPP experiment in a cell line that does not express KRAS G12C to see if the thermal shift persists. |
| Compound-Specific, Non-Binding Effects | 1. Assess Compound Solubility: At high concentrations, this compound might precipitate and non-specifically co-precipitate proteins, leading to apparent thermal shifts. Check for compound precipitation at the concentrations used. 2. Use a Structurally Related Inactive Control: If available, use an analog of this compound that lacks the reactive warhead to see if the thermal shift is dependent on covalent binding. |
| Data Analysis Artifacts | 1. Manual Inspection of Melting Curves: Visually inspect the curve fits for the protein of interest to ensure they are of high quality. 2. Stringent Statistical Cutoffs: Apply strict statistical filters (e.g., p-value, fold-change) to minimize false positives. |
Issue 3: Unexpected changes in phosphorylation patterns in a phosphoproteomics experiment.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase/Phosphatase Inhibition | 1. Kinome-Wide Profiling: Consider performing a kinome-wide binding assay to directly assess the interaction of this compound with a large panel of kinases. 2. In Vitro Kinase Assays: If a specific off-target kinase is suspected, perform in vitro kinase assays with purified enzyme to confirm direct inhibition by this compound. |
| Feedback Loops and Crosstalk | 1. Time-Course Experiment: Perform a time-course phosphoproteomics experiment to distinguish between immediate, direct effects and later, adaptive responses. 2. Integrate with Other 'Omics Data: Correlate the phosphoproteomics data with transcriptomics or proteomics data to build a more complete picture of the cellular response. |
| Sample Preparation Artifacts | 1. Use of Phosphatase Inhibitors: Ensure that phosphatase inhibitors are included in all lysis and sample handling buffers to preserve the in vivo phosphorylation state. 2. Enrichment Bias: Be aware that different phosphopeptide enrichment methods (e.g., TiO2, IMAC) can have different biases. |
Detailed Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Off-Target Identification
Objective: To identify cellular proteins that are covalently modified by this compound by competing for binding with a broad-spectrum cysteine-reactive probe.
Materials:
-
Cell lines (e.g., H358 for KRAS G12C, A549 for KRAS WT control)
-
This compound
-
Iodoacetamide-alkyne probe
-
Biotin-azide
-
Copper(II) sulfate, TBTA, and sodium ascorbate (B8700270) for click chemistry
-
Streptavidin agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Urea, DTT, iodoacetamide, and trypsin for protein digestion
-
Mass spectrometer
Methodology:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest and lyse cells in ice-cold lysis buffer.
-
Clarify lysate by centrifugation and determine protein concentration.
-
-
Competitive Inhibition:
-
Pre-incubate cell lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Probe Labeling:
-
Add iodoacetamide-alkyne probe to a final concentration of 100 µM and incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate. Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Precipitate proteins and resuspend in a buffer containing SDS.
-
Add streptavidin agarose beads and incubate to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides.
-
Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are considered potential off-targets.
-
Protocol 2: Thermal Proteome Profiling (TPP) for this compound Off-Target Validation
Objective: To validate potential off-targets of this compound by measuring changes in their thermal stability upon drug treatment.
Materials:
-
Cell lysate from cells treated with this compound or vehicle
-
Thermal cycler
-
Ultracentrifuge
-
Reagents for protein digestion and TMT labeling
-
Mass spectrometer
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for a defined period.
-
Harvest and lyse the cells without detergents if possible.
-
Clarify the lysate by centrifugation.
-
-
Thermal Challenge:
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Sample Preparation for MS:
-
Perform protein digestion and label the peptides from each temperature point with a different TMT (Tandem Mass Tag) isobaric label.
-
Pool the labeled peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled, labeled peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the reporter ions for each TMT tag to determine the relative abundance of each protein at each temperature.
-
Fit a melting curve for each protein in both the vehicle- and this compound-treated samples.
-
Calculate the change in melting temperature (ΔTm). A significant ΔTm indicates a potential interaction.
-
Protocol 3: Phosphoproteomics to Assess Downstream Signaling Effects
Objective: To profile changes in protein phosphorylation in response to this compound treatment to confirm on-target pathway inhibition and identify unexpected signaling alterations.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion
-
Phosphopeptide enrichment materials (e.g., TiO2 or IMAC beads)
-
Mass spectrometer
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle.
-
Lyse cells in a buffer containing a cocktail of phosphatase inhibitors.
-
-
Protein Digestion:
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify phosphopeptides.
-
Compare the abundance of phosphopeptides between the this compound- and vehicle-treated samples.
-
Perform pathway analysis to identify signaling pathways that are significantly altered. A decrease in phosphorylation of ERK and AKT substrates would confirm on-target activity, while changes in other pathways may suggest off-target effects.[4]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteomic Analysis of Leukemia Cells under Basal and Drug-treated Conditions Identifies Markers of Kinase Pathway Activation and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics of Primary Cells Reveals Druggable Kinase Signatures in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 18. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 20. Proof of concept for poor inhibitor binding and efficient formation of covalent adducts of KRASG12C and ARS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
ARS-853 resistance mechanisms in cancer cells
This guide provides troubleshooting information and answers to frequently asked questions for researchers using the KRAS G12C inhibitor, ARS-853.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1] It functions by binding to the GDP-bound (inactive) state of KRAS G12C, trapping it in this conformation and preventing its activation.[1][2] This leads to the suppression of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation and inducing apoptosis in KRAS G12C-mutant cells.[3][4]
Q2: What is the difference between on-target and off-target resistance to this compound?
-
On-target resistance involves genetic changes in the KRAS gene itself.[5] This can include secondary mutations at different sites within the KRAS G12C protein that prevent this compound from binding effectively, or amplification of the KRAS G12C allele.[6][7]
-
Off-target resistance occurs when the cancer cell activates alternative signaling pathways to "bypass" the KRAS G12C blockade.[5] This is the more common form of resistance and often involves the activation of other receptor tyrosine kinases (RTKs) or mutations in downstream signaling molecules like BRAF or MAP2K1.[6][8]
Q3: Can this compound bind to the active, GTP-bound form of KRAS G12C?
No, studies have shown that this compound and similar inhibitors preferentially interact with KRAS G12C when it is in the inactive, GDP-bound state.[2] The effectiveness of the inhibitor relies on the natural cycling of the KRAS G12C protein between its active and inactive states within the cell.[4] Resistance can emerge if the cell maintains KRAS in a predominantly active, GTP-bound state.[9][10]
Troubleshooting Guide
Issue 1: Decreased sensitivity or acquired resistance to this compound in our KRAS G12C cell line.
| Potential Cause | Troubleshooting Steps |
| Bypass Pathway Activation | 1. Perform Western Blot Analysis: Probe for increased phosphorylation of upstream Receptor Tyrosine Kinases (RTKs) like p-EGFR, p-MET, p-FGFR, or p-HER2, and downstream effectors like p-AKT and p-S6. Reactivation of MAPK signaling is a frequent mechanism.[8] 2. Consider Combination Therapy: In experimental models, combining KRAS G12C inhibitors with inhibitors of MEK, PI3K, mTOR, or SHP2 has been shown to overcome resistance.[7][8] |
| New On-Target KRAS Mutations | 1. Sequence the KRAS Gene: Perform targeted sequencing of the KRAS gene in your resistant cell line to identify secondary mutations. Common resistance-conferring mutations have been identified at codons 12, 13, 61, 68, 95, and 96.[6][7] |
| Histologic Transformation | 1. Cell Morphology Analysis: In some cases, particularly with non-small cell lung cancer (NSCLC), resistance can be associated with a change in cell type, such as adenocarcinoma to squamous cell carcinoma transformation.[6] Assess cell morphology via microscopy. |
| Oxidation of Cysteine-12 | 1. Assess Redox State: The target cysteine at position 12 on KRAS G12C can be oxidized (e.g., to sulfinic acid), which prevents the covalent binding of this compound.[11] This mechanism is less commonly explored but may be relevant under conditions of high oxidative stress. |
Issue 2: Inconsistent results in cell viability assays (IC50 determination).
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility | 1. Verify Solubility: Early studies noted that this compound has limited solubility, which can impede analyses.[11][12] Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | 1. Optimize Cell Number: Ensure a consistent and optimal cell seeding density. Too few or too many cells can affect the final readout and lead to variability. |
| Assay Duration | 1. Time-Course Experiment: The effects of this compound on signaling and proliferation are time-dependent.[4] Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line. |
Signaling Pathways and Resistance Mechanisms
The diagrams below illustrate the key signaling pathways involved in KRAS G12C function and the mechanisms by which cancer cells develop resistance to inhibitors like this compound.
Caption: KRAS G12C signaling pathway and this compound point of intervention.
Caption: Overview of on-target and off-target resistance mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the frequency of observed resistance mechanisms for KRAS G12C inhibitors in general.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference Cell Line(s) |
| IC₅₀ (Proliferation) | 2.5 µM | Cell Proliferation Assay | KRAS G12C mutant lung cancer cells |
| Target Inhibition (GTP-KRAS) | >95% reduction at 10 µM | Biochemical Assay | KRAS G12C mutant lung cancer cells |
| Second-order rate constant (kinact/Ki) | 76 M⁻¹s⁻¹ | Biochemical Assay | N/A |
| Rate of covalent modification (kobs) | 6.40 x 10⁻³ min⁻¹ | In vitro NMR spectroscopy | N/A |
Data compiled from multiple sources.[1][3][4]
Table 2: Common Genetic Alterations in Tumors with Acquired Resistance to KRAS G12C Inhibitors
| Alteration Type | Gene(s) | Frequency / Notes |
| On-Target (KRAS) | KRAS | Secondary mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C), high-level amplification. Found in approx. 53% of resistant patients in one study.[6] |
| Off-Target (Bypass) | MET, NRAS, BRAF, MAP2K1, RET, FGFR3, ALK, RAF1 | Gene amplification, activating mutations, or oncogenic fusions.[6][7] |
| Off-Target (Tumor Suppressor Loss) | NF1, PTEN | Loss-of-function mutations.[6][7] |
Frequencies and specific genes are based on studies of KRAS G12C inhibitors like adagrasib and sotorasib, which share a similar mechanism with this compound.[6][7]
Experimental Protocols
Protocol 1: Western Blot for Bypass Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following this compound treatment.
-
Cell Culture and Treatment: Seed KRAS G12C wild-type and resistant cells in 6-well plates. Allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: p-ERK1/2, total ERK1/2, p-AKT (Ser473), total AKT, p-EGFR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the phosphorylation levels between wild-type and resistant cells at each drug concentration.
Protocol 2: Mass Spectrometry for Covalent Target Engagement
This workflow determines the extent to which this compound has covalently bound to the KRAS G12C protein.[3]
Caption: Workflow for Mass Spectrometry-based covalent engagement assay.
-
Reaction Setup: Incubate purified recombinant KRAS G12C protein with this compound at a defined concentration and temperature. Collect aliquots at various time points.
-
Reaction Quenching: Stop the reaction in each aliquot by adding 0.1% formic acid.[3]
-
Sample Preparation: Desalt the quenched samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove salts and excess unreacted inhibitor. Elute the protein in a solution suitable for mass spectrometry (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).[3]
-
Mass Spectrometry Analysis: Analyze the samples using electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Data Analysis: Deconvolute the raw mass spectra to determine the precise masses of the unmodified (apo) KRAS G12C and the this compound-adducted protein. The relative abundance of the two species at each time point is used to calculate the percentage of covalent modification.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: ARS-853 and RTK Pathway Feedback Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ARS-853, a covalent inhibitor of KRAS G12C, and the associated feedback activation of Receptor Tyrosine Kinase (RTK) pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] It binds to KRAS G12C in its inactive, GDP-bound state, preventing the exchange of GDP for GTP.[2][3] This locks the oncoprotein in an inactive conformation, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.[4][5]
Q2: What is RTK feedback activation and why does it occur after this compound treatment?
A2: RTK feedback activation is a compensatory mechanism that cancer cells employ to overcome the inhibition of KRAS G12C signaling by this compound.[6] Inhibition of the downstream MAPK pathway by this compound disrupts negative feedback loops that normally suppress the activity of upstream RTKs, such as EGFR.[6] This leads to the increased phosphorylation and activation of these RTKs, which can then reactivate downstream signaling, limiting the efficacy of this compound as a monotherapy.[5][7]
Q3: Which RTKs are typically activated in this feedback loop?
A3: The specific RTKs that are activated can vary between different cancer cell lines. However, the Epidermal Growth Factor Receptor (EGFR) is one of the most commonly reported RTKs to be activated in response to KRAS G12C inhibition.[7] Other RTKs may also be involved, and it is advisable to screen for the phosphorylation status of a panel of RTKs to identify the key players in your specific model system.
Q4: How can I overcome RTK-mediated resistance to this compound?
A4: A common strategy to overcome this resistance mechanism is to use combination therapies. Co-treatment with an inhibitor of the reactivated RTK (e.g., an EGFR inhibitor like erlotinib) and this compound has been shown to be more effective than either agent alone.[7] Other approaches include targeting downstream effectors in the reactivated pathways, for instance, with MEK inhibitors.[7][8]
Troubleshooting Guides
Western Blot Analysis of RTK Phosphorylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no p-RTK signal | - Insufficient protein loading.- Inefficient protein transfer.- Primary antibody concentration is too low.- Lysates not prepared correctly (phosphatase activity).- Low abundance of the target protein. | - Ensure 20-40 µg of protein is loaded per lane.- Verify transfer efficiency with Ponceau S staining.- Optimize primary antibody concentration (try a titration).- Always use fresh lysis buffer containing phosphatase inhibitors.- Consider immunoprecipitation to enrich for the target protein. |
| High background | - Blocking is insufficient.- Primary or secondary antibody concentration is too high.- Washing steps are inadequate. | - Block for at least 1 hour at room temperature with 5% BSA or non-fat milk in TBST.- Reduce antibody concentrations.- Increase the number and duration of washes with TBST. |
| Non-specific bands | - Antibody is not specific enough.- Protein degradation.- Too much protein loaded. | - Use a more specific antibody; check the manufacturer's data sheet for validation.- Prepare fresh lysates with protease inhibitors.- Reduce the amount of protein loaded per lane. |
Cell Viability Assays (e.g., MTT, MTS, WST-1)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate, or fill them with media only. |
| Low signal or small dynamic range | - Cell density is too low or too high.- Incubation time with the reagent is too short.- The chosen assay is not sensitive enough for the cell line. | - Optimize cell seeding density for your specific cell line.- Increase the incubation time with the viability reagent (within the manufacturer's recommended range).- Try a more sensitive assay (e.g., a luminescent ATP-based assay). |
| Inconsistent results with this compound treatment | - this compound is unstable in the culture medium.- Feedback activation of survival pathways is occurring. | - Prepare fresh this compound solutions for each experiment.- Consider shorter treatment durations to minimize the impact of feedback mechanisms or co-treat with an RTK inhibitor. |
Data Presentation
In Vitro Efficacy of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~1 | [4] |
| NCI-H1373 | Non-Small Cell Lung Cancer | Not specified, but sensitive | [7] |
| MIA PaCa-2 | Pancreatic Cancer | Not specified, but sensitive | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Effect of this compound on Downstream Signaling
| Cell Line | Treatment | p-ERK Levels | p-AKT Levels | Reference |
| NCI-H358 | This compound (1 µM, 24h) | Decreased | Decreased | [4] |
| NCI-H1373 | ASP2453 (a similar KRAS G12C inhibitor) | Dose-dependent decrease | Dose-dependent decrease | [7] |
Experimental Protocols
Western Blot Protocol for Detecting p-RTK
-
Cell Lysis:
-
Treat KRAS G12C mutant cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated RTK of interest (e.g., p-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Strip the membrane and re-probe for total RTK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (and/or in combination with an RTK inhibitor).
-
Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent ARS-853 Results in Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering inconsistent results with the KRAS G12C inhibitor, ARS-853, in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this affect my cell viability assay?
A1: this compound is a selective and covalent inhibitor of KRAS G12C.[1][2][3] It specifically binds to the mutant cysteine residue in the GDP-bound (inactive) state of KRAS G12C, preventing it from being activated to the GTP-bound state.[1][2][3][4] This inhibition of KRAS G12C leads to the downregulation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, ultimately inducing apoptosis and inhibiting cell proliferation in KRAS G12C-mutant cell lines.[2][5]
Understanding this mechanism is crucial for experimental design. Since this compound targets the inactive state, the cycling between GDP and GTP-bound states of KRAS G12C within the cell can influence the inhibitor's efficacy.[3] Factors that affect this nucleotide cycling, such as upstream signaling, could potentially lead to variability in your results.
Q2: I am observing high variability between replicate wells treated with the same concentration of this compound. What are the potential causes?
A2: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to significant differences in the final readout.
-
Incomplete this compound Solubilization: this compound, like many small molecules, may not be fully dissolved in the culture medium, leading to concentration gradients across the plate.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate this compound and other media components, affecting cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability.
Q3: My dose-response curve for this compound is not showing a clear sigmoidal shape, or I am not observing a dose-dependent decrease in cell viability.
A3: Several factors could contribute to a non-ideal dose-response curve:
-
Cell Line Resistance: The chosen cell line, even if it harbors the KRAS G12C mutation, may have intrinsic or acquired resistance mechanisms to this compound.[6][7]
-
Suboptimal Incubation Time: The duration of this compound treatment may be too short to induce a measurable cytotoxic effect. Time-course experiments are recommended to determine the optimal endpoint.
-
Assay Interference: The chemical properties of this compound or its solvent (e.g., DMSO) might interfere with the chemistry of your cell viability assay.
-
Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to capture the dynamic range of the dose-response.
Q4: I see a precipitate forming in the culture medium after adding this compound. How can I address this?
A4: Precipitate formation indicates poor solubility of this compound at the tested concentrations in your culture medium. This can lead to inaccurate dosing and inconsistent results.
Troubleshooting Guide
To systematically address inconsistent results, please refer to the following troubleshooting table.
| Issue Code | Problem | Potential Causes | Recommended Solutions |
| ARS-V-01 | High background signal in control wells (no cells or no this compound). | 1. Media components interfering with the assay reagent.2. Contamination of reagents or plates. | 1. Run a "media only" control with the assay reagent to check for background.2. Use fresh, sterile reagents and plates. |
| ARS-V-02 | High variability between replicate wells. | 1. Uneven cell seeding.2. Incomplete dissolution of this compound.3. Edge effects.4. Pipetting inconsistency. | 1. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette.2. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting in pre-warmed culture medium.3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media.4. Practice consistent pipetting technique. |
| ARS-V-03 | No dose-dependent decrease in cell viability. | 1. Cell line resistance to this compound.2. Insufficient incubation time.3. Assay insensitivity.4. this compound degradation. | 1. Verify the KRAS G12C mutation status of your cell line. Consider testing other KRAS G12C-mutant cell lines for comparison.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Switch to a more sensitive viability assay (e.g., ATP-based luminescent assays like CellTiter-Glo®).4. Prepare fresh this compound dilutions for each experiment. |
| ARS-V-04 | Precipitate formation in the culture medium. | 1. Poor solubility of this compound at the tested concentration. | 1. Decrease the final concentration of the organic solvent (e.g., DMSO) in the culture medium to less than 0.5%.2. Prepare this compound dilutions in pre-warmed media and add to the cells immediately.3. Visually inspect the wells for precipitate after adding the compound. |
| ARS-V-05 | Inconsistent IC50 values across experiments. | 1. Variations in cell passage number and health.2. Inconsistent seeding density.3. Differences in reagent lots. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Strictly adhere to the optimized seeding density for each experiment.3. Record lot numbers of all reagents used. |
Experimental Protocols
Cell Viability Assay (MTS-based)
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only control).
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: KRAS G12C signaling and this compound's point of intervention.
Caption: A logical workflow for troubleshooting this compound assay issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ARS-853 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of ARS-853, a selective, covalent inhibitor of KRAS G12C.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It functions by specifically binding to the GDP-bound, inactive state of KRAS G12C.[1][3] This covalent interaction prevents the exchange of GDP for GTP, locking the oncoprotein in an inactive conformation and thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K-AKT-mTOR pathways.[1][4][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations vary for the solid powder versus solutions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[5] |
| 0 - 4°C | Short term (days to weeks)[6] | |
| Stock Solution in DMSO | -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[2] |
Q3: How should I prepare this compound stock and working solutions?
This compound is soluble in DMSO.[5][6][7] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, further dilution in appropriate vehicles like corn oil or a formulation with PEG300, Tween-80, and saline may be necessary.[5][8] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] If precipitation occurs upon dilution, warming and/or sonication can aid dissolution.[2]
Troubleshooting Guide
Q1: I am observing lower than expected potency or a complete loss of activity. What could be the cause?
There are several potential reasons for decreased this compound activity:
-
Improper Storage: The compound may have degraded due to incorrect storage. Refer to the storage conditions table above. Long-term storage of stock solutions at -20°C instead of -80°C can reduce shelf life.[2][5]
-
Repeated Freeze-Thaw Cycles: To avoid degradation, aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[5]
-
Oxidation of Target Protein: The target cysteine (C12) on KRAS G12C is susceptible to oxidation. Oxidized KRAS G12C will not react with this compound, preventing covalent bond formation.[9][10] Ensure that experiments are conducted under appropriate redox conditions and consider freshly reducing the protein if working with a purified system.[9]
-
Compound Precipitation: this compound may precipitate out of solution, especially in aqueous media. Ensure complete dissolution when preparing working solutions. Visual inspection for precipitates is recommended.
Q2: My experimental results are inconsistent between assays.
Inconsistent results can stem from several factors:
-
Solubility Issues: As mentioned, this compound's solubility in aqueous buffers is limited. Ensure the final DMSO concentration is compatible with your assay and does not exceed levels that affect cell viability or enzyme activity.
-
Cell Line Variability: Different KRAS G12C mutant cell lines can exhibit varying sensitivity to this compound.[2] The level of KRAS G12C expression and the activity of upstream signaling pathways can influence the inhibitor's efficacy.[1]
-
Dynamic Nature of KRAS: KRAS G12C rapidly cycles between its GDP-bound (inactive) and GTP-bound (active) states.[1][3] Since this compound only binds to the GDP-bound form, factors that influence this equilibrium, such as upstream signaling from receptor tyrosine kinases (RTKs), can affect the rate and extent of target engagement.[1]
Q3: I am not observing inhibition of downstream signaling (e.g., pERK, pAKT) despite treating KRAS G12C mutant cells with this compound.
-
Insufficient Incubation Time: Covalent inhibition is a time-dependent process. Ensure that the incubation time is sufficient for this compound to engage with its target. Effects on downstream signaling have been observed to be sustained over 24, 48, and 72 hours.[5][11]
-
Suboptimal Concentration: The IC50 for this compound can vary depending on the cell line and assay. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup. The IC50 for inhibiting KRAS-GTP levels is approximately 1 µM, while the IC50 for cell proliferation is around 2.5 µM.[1][2]
-
Assay-Specific Considerations: For Western blotting, ensure that antibodies are validated and that loading controls are used. For other assays, verify all reagents and protocols.
Experimental Protocols
Protocol 1: Assessing this compound-Mediated Inhibition of KRAS-GTP Levels (RBD Pulldown Assay)
This protocol is based on methodologies described in the literature to measure the levels of active, GTP-bound KRAS.[1][5]
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., H358) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 5 to 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing a GST-tagged Raf-RBD (Ras-binding domain of Raf) protein.
-
Pulldown: Incubate the lysates with glutathione-sepharose beads to pull down the GST-RBD bound to GTP-KRAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using a KRAS-specific antibody. The intensity of the KRAS band corresponds to the amount of active, GTP-bound KRAS.
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol allows for the assessment of this compound's effect on key downstream signaling pathways.[1][5]
-
Cell Culture and Treatment: Treat KRAS G12C cells with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK (T202/Y204), total ERK, p-AKT (S473), total AKT).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Analyze the band intensities to determine the extent of signaling inhibition.
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]
- 8. This compound | KRAS G12C Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Potency and Selectivity of ARS-853 and ARS-1620 in Targeting KRAS G12C
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS G12C inhibitors ARS-853 and ARS-1620. It delves into their respective potencies and selectivities, supported by experimental data and detailed methodologies for key assays.
The discovery of small molecules capable of directly targeting the KRAS G12C mutant protein has marked a significant breakthrough in oncology. Among the early developmental covalent inhibitors, this compound and its successor, ARS-1620, have been instrumental in validating this therapeutic approach. This guide offers a head-to-head comparison of these two compounds, highlighting the evolution in potency and selectivity achieved with ARS-1620.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the potency and kinetic parameters of this compound and ARS-1620, demonstrating the superior efficacy of ARS-1620.
Table 1: Cellular Potency against KRAS G12C
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | H358 | Ras signaling inhibition | 1700 nM | [1] |
| ARS-1620 | H358 | Ras signaling inhibition | 120 nM | [1] |
| This compound | KRAS G12C mutant cells | Cell proliferation | 2.5 µM | [2][3][4] |
| ARS-1620 | H358 | Cell viability | 0.3 µM | [5][6] |
Table 2: Biochemical Potency and Reaction Kinetics
| Compound | Parameter | Value | Assay | Reference |
| This compound | Rate of covalent modification (kobs/[I]) | 76 M⁻¹s⁻¹ | Biochemical Assay | [7][8] |
| ARS-1620 | Rate of covalent modification (kobs/[I]) | 1,100 ± 200 M⁻¹s⁻¹ | Biochemical Assay | [9] |
Potency and Selectivity Overview
ARS-1620 represents a significant advancement over this compound in the quest for potent and selective KRAS G12C inhibitors. ARS-1620 demonstrates a roughly 10-fold improvement in cellular potency in inhibiting RAS signaling in H358 cells, with an IC50 of 120 nM compared to 1700 nM for this compound[1]. This enhanced potency is also reflected in its biochemical reactivity, where ARS-1620 covalently modifies KRAS G12C at a rate approximately 10 times higher than that of this compound[9].
Both molecules exhibit high selectivity for the KRAS G12C mutant. They function by covalently binding to the mutant cysteine-12 residue, trapping the protein in its inactive, GDP-bound state[7][8][9]. This mechanism of action ensures that they do not affect the wild-type KRAS protein, a critical factor for minimizing off-target effects[9]. ARS-1620's improved design with a more rigid bicyclic scaffold, replacing the flexible linker of this compound, contributes to its enhanced potency and better drug-like properties, including high oral bioavailability[1][9].
Signaling Pathways and Mechanism of Action
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which drive tumor cell proliferation and survival[10]. Both this compound and ARS-1620 inhibit these pathways by preventing the activation of KRAS G12C. By locking KRAS in its inactive state, these inhibitors block the signal transduction to downstream effectors like RAF and PI3K[10][11].
Caption: KRAS G12C signaling pathway and the point of intervention for this compound and ARS-1620.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Assay: Rate of Covalent Modification
This assay determines the rate at which the inhibitor covalently binds to the KRAS G12C protein.
-
Protein Preparation: Purified KRAS G12C protein is prepared in a GDP-bound state.
-
Reaction Initiation: The inhibitor (this compound or ARS-1620) is added to the purified KRAS G12C protein at a known concentration.
-
Time-course Analysis: Aliquots of the reaction are taken at various time points.
-
Quenching: The reaction in each aliquot is stopped, typically by adding a quenching agent like DTT or by rapid denaturation.
-
Analysis: The extent of covalent modification is measured using techniques like mass spectrometry, which can distinguish between the unmodified and inhibitor-bound protein based on their mass difference.
-
Data Calculation: The observed rate constant (k_obs) is determined for different inhibitor concentrations. The second-order rate constant (k_obs/[I]) is then calculated by plotting k_obs against the inhibitor concentration.
References
- 1. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. aacrjournals.org [aacrjournals.org]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: ARS-853 vs. Sotorasib (AMG 510) for KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of Two Key KRAS G12C Inhibitors.
The discovery of covalent inhibitors targeting the previously "undruggable" KRAS G12C mutation has marked a pivotal moment in oncology. Among the pioneering molecules in this class are ARS-853 and the clinically approved sotorasib (B605408) (AMG 510). Both compounds selectively target the cysteine residue of the KRAS G12C mutant, locking the oncoprotein in an inactive, GDP-bound state.[1][2] This guide provides a detailed in vitro comparison of this compound and sotorasib, presenting key experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding of their respective preclinical profiles.
Quantitative Data Summary
The following tables summarize the in vitro potency and kinetic parameters of this compound and sotorasib, derived from various preclinical studies.
Table 1: Cellular Potency (IC50)
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | CRAF-RBD Pulldown | H358 (KRAS G12C) | ~1 µM | [3] |
| Cell Proliferation | H358 (KRAS G12C) | 2.5 µM | [4] | |
| Sotorasib (AMG 510) | pERK Inhibition | NCI-H358 / MIA PaCa-2 | ~0.03 µM | [1] |
| Cell Viability | NCI-H358 | ~0.006 µM | [5] | |
| Cell Viability | MIA PaCa-2 | ~0.009 µM | [5] |
Table 2: Biochemical Kinetics
| Compound | Parameter | Value | Method | Reference |
| This compound | kinact/Ki | 2770 ± 10 M-1s-1 | Stopped-flow Fluorescence Spectroscopy | [6] |
| Kd | 36.0 ± 0.7 µM | Stopped-flow Fluorescence Spectroscopy | [6][7] | |
| Sotorasib (AMG 510) | kinact/Ki | 14,000 ± 100 M-1s-1 | Stopped-flow Fluorescence Spectroscopy | [6] |
Mechanism of Action and Signaling Pathway
Both this compound and sotorasib are covalent inhibitors that irreversibly bind to the cysteine at position 12 of the KRAS G12C mutant protein.[1][2] This modification traps KRAS G12C in its inactive GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the activation of pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[1][8]
KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to support the reproducibility and further investigation of these findings.
Cell Viability Assay (MTT-based)
This assay measures the cytotoxic or growth-inhibitory effects of the compounds on cancer cell lines.
-
Cell Culture and Seeding:
-
KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
-
Compound Treatment:
-
Serial dilutions of this compound or sotorasib are prepared in the culture medium.
-
The medium in the wells is replaced with the medium containing the desired concentrations of the inhibitor or vehicle control (DMSO). The final DMSO concentration should be kept below 0.5%.
-
-
Incubation:
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Assay:
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.[9]
-
The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Acquisition and Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
-
Experimental Workflow for Cell Viability Assay.
RAF-RBD Pulldown Assay for Active KRAS
This biochemical assay is used to specifically isolate and quantify the active, GTP-bound form of KRAS.
-
Cell Lysis:
-
Cells are treated with the inhibitor for the desired time and concentration.
-
Cells are lysed in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Affinity Pulldown:
-
Cell lysates are incubated with a GST-tagged RAF1-RBD (Ras-Binding Domain) fusion protein, which specifically binds to GTP-bound KRAS.[3]
-
Glutathione agarose (B213101) beads are added to pull down the GST-RAF1-RBD-KRAS-GTP complex.
-
-
Washing and Elution:
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads using SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for KRAS, followed by a secondary HRP-conjugated antibody.
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis:
-
The intensity of the KRAS band in the pulldown fraction is quantified and normalized to the total KRAS in the input lysate to determine the relative amount of active KRAS.
-
Western Blot Analysis for Downstream Signaling (pERK)
This method is used to assess the inhibition of downstream signaling pathways by measuring the phosphorylation status of key effector proteins like ERK.
-
Cell Treatment and Lysis:
-
Cells are treated with the inhibitor at various concentrations and for different durations.
-
Cells are lysed in a buffer that preserves protein phosphorylation.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the pERK band is quantified and normalized to the total ERK band to determine the extent of signaling inhibition.[12]
-
Conclusion
Both this compound and sotorasib are potent and selective covalent inhibitors of KRAS G12C that function by trapping the oncoprotein in its inactive, GDP-bound state. The available in vitro data indicates that sotorasib exhibits greater potency in cellular assays, with IC50 values in the nanomolar range for inhibiting cell viability and pERK signaling.[1][5] Biochemical kinetic studies that directly compared the two compounds revealed that sotorasib has a more than five-fold higher second-order rate constant (kinact/Ki) than this compound, suggesting a more efficient covalent modification of KRAS G12C.[6] this compound, as a pioneering molecule, has been instrumental in validating the therapeutic strategy of targeting the inactive state of KRAS G12C. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other emerging KRAS G12C inhibitors, which is essential for advancing the development of more effective targeted therapies for KRAS-mutant cancers.
References
- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KRAS G12C Inhibitors: ARS-853 vs. Adagrasib (MRTX849)
A detailed guide for researchers on the mechanisms of action, biochemical properties, and evaluation of two key KRAS G12C covalent inhibitors.
The discovery of small molecules capable of inhibiting the once "undruggable" KRAS oncogene has marked a significant breakthrough in cancer therapy. The G12C mutation, present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, introduces a cysteine residue that serves as a handle for targeted covalent inhibitors.[1][2] ARS-853 was a pioneering, tool compound that demonstrated the feasibility of this approach, paving the way for clinically approved drugs like adagrasib (MRTX849). This guide provides a detailed, objective comparison of their mechanisms of action, supported by quantitative data and experimental protocols.
Mechanism of Action: Targeting the Inactive State
Both this compound and adagrasib are selective, covalent inhibitors that specifically target the KRAS G12C mutant protein.[3][4][5] Their fundamental mechanism relies on irreversibly binding to the mutant cysteine-12 residue located in a region known as the Switch-II pocket.[4][6][7]
A crucial aspect of their action is that they preferentially bind to KRAS G12C when it is in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state.[3][5][8][9] By forming this covalent bond, the inhibitors lock the KRAS G12C protein in this "off" conformation. This prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation.[3][5] Consequently, the constitutive activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, is blocked, leading to the inhibition of tumor cell growth and proliferation.[2][10][11]
While both inhibitors share this core mechanism, adagrasib was developed and optimized for clinical use, exhibiting more potent activity and favorable pharmacokinetic properties compared to the initial tool compound, this compound.[12][13] Adagrasib, for instance, has a long half-life of approximately 23 hours and demonstrates high oral bioavailability and central nervous system penetration.[8][12]
Figure 1: KRAS G12C signaling pathway and point of intervention for this compound and adagrasib.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and adagrasib, derived from various biochemical and cell-based assays. These values highlight the improved potency of adagrasib.
| Parameter | This compound | Adagrasib (MRTX849) | Method |
| Cell Proliferation (IC₅₀) | ~2.5 µM (NCI-H358)[10] | 14 nM (NCI-H358)[13] | Cell Viability Assay |
| Biochemical Potency (k_inact_/K_I_) | 76 M⁻¹s⁻¹[1] | 35,000 M⁻¹s⁻¹ (35 mM⁻¹s⁻¹)[14] | LC-MS/MS Based Assay |
| Reversible Binding (K_I_) | N/A | 3.7 ± 0.5 µM[14] | LC-MS/MS Based Assay |
| Maximal Rate of Inactivation (k_inact_) | N/A | 0.13 ± 0.01 s⁻¹[14] | LC-MS/MS Based Assay |
Note: Direct comparison of values should be made with caution as experimental conditions can vary between studies.
Key Experimental Protocols
The characterization of KRAS G12C inhibitors like this compound and adagrasib involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Protocol 1: Cell Viability Assay
This assay measures the ability of the inhibitor to reduce cancer cell proliferation.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines harboring the KRAS G12C mutation.
-
Methodology:
-
Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or adagrasib) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.[15]
-
Protocol 2: Target Engagement & Covalent Modification Assay
This assay directly measures the covalent binding of the inhibitor to the KRAS G12C protein.
-
Objective: To determine the rate of covalent modification (k_obs_) and the overall biochemical potency (k_inact_/K_I_).
-
Methodology:
-
Protein Incubation: Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations and for different time points.
-
Reaction Quenching: The reaction is stopped at each time point.
-
Proteolysis: The protein is digested into smaller peptides, typically using an enzyme like pepsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis specifically quantifies the ratio of the modified (inhibitor-bound) Cys12-containing peptide to the unmodified peptide.[14]
-
Data Analysis: The percentage of modified KRAS G12C is plotted against time for each inhibitor concentration to calculate the observed rate (k_obs_). The k_inact_ and K_I_ values are then determined by plotting k_obs_ versus inhibitor concentration and fitting the data to the Michaelis-Menten equation.[14]
-
Protocol 3: Western Blot for Downstream Signaling
This protocol assesses the inhibitor's effect on the KRAS signaling pathway within the cell.
-
Objective: To measure the reduction in phosphorylation of key downstream effector proteins like ERK and AKT.
-
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like GAPDH is also used.
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescent substrate.[15] The band intensities are quantified to determine the ratio of phosphorylated to total protein.
-
Figure 2: A typical experimental workflow for the in vitro characterization of a KRAS G12C inhibitor.
Conclusion
This compound was a seminal discovery that validated the therapeutic hypothesis of targeting the inactive, GDP-bound state of KRAS G12C.[5] Adagrasib (MRTX849) represents a clinically successful evolution of this concept, demonstrating significantly improved potency and drug-like properties that have translated into meaningful clinical activity in patients with KRAS G12C-mutated cancers.[16][17][18] The experimental protocols outlined provide a robust framework for the continued evaluation and development of the next generation of KRAS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 12. Mechanism of Action | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ARS-853 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KRAS G12C inhibitor, ARS-853, and siRNA-mediated KRAS G12C knockdown to validate the on-target effects of this small molecule inhibitor. The experimental data and detailed protocols herein offer a framework for researchers to objectively assess the performance of this compound against a genetic approach for target validation.
Introduction to this compound and On-Target Validation
This compound is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1][2][3][4] It functions by binding to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.[1][2][3][4] This mechanism effectively blocks the oncogenic signals that drive tumor growth in cancers harboring this specific mutation.
To ensure that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target, it is crucial to perform on-target validation studies. A powerful method for this is to compare the phenotypic and signaling effects of the inhibitor with those of a highly specific genetic approach, such as small interfering RNA (siRNA), to silence the expression of the target protein. This guide outlines the experimental framework for such a comparison between this compound and KRAS G12C siRNA.
Comparative Analysis of this compound and KRAS G12C siRNA
Both this compound and KRAS G12C siRNA are expected to yield similar biological outcomes by disrupting the function of the KRAS G12C oncoprotein. The primary endpoints for comparison are the inhibition of downstream signaling pathways and the reduction in cancer cell viability.
Data Summary
The following table summarizes the expected quantitative effects of this compound and KRAS G12C siRNA on key cellular and signaling markers based on available literature.
| Parameter | This compound | KRAS G12C siRNA | Cell Line Context |
| Target Inhibition | >95% reduction in GTP-bound KRAS at 10 µM[1][2] | >90% knockdown of KRAS protein expression[5] | KRAS G12C mutant cancer cell lines (e.g., H358, A549) |
| Downstream Signaling Inhibition | Dose-dependent inhibition of pERK and pAKT[2][6][7] | Significant reduction in pERK levels[5] | KRAS G12C mutant cancer cell lines |
| Cell Viability | IC50 of ~2.5 µM in H358 cells[1][2][6] | Significant reduction in viability of KRAS mutant cells[5] | KRAS G12C mutant cancer cell lines |
Visualizing the Mechanism of Action and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: KRAS G12C signaling pathway and intervention points.
Caption: Experimental workflow for on-target validation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to compare the effects of this compound and KRAS G12C siRNA.
siRNA Transfection for KRAS G12C Knockdown
Objective: To specifically knockdown the expression of KRAS G12C in cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., H358)
-
KRAS G12C specific siRNA and a negative control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 20 pmol of siRNA (either KRAS G12C specific or negative control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well containing cells and fresh medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream assays.
Western Blot Analysis of Downstream Signaling
Objective: To assess the protein levels of total KRAS and the phosphorylation status of key downstream effectors, ERK and AKT.
Materials:
-
Transfected and drug-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KRAS, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Cell Viability Assay
Objective: To measure the effect of this compound and KRAS G12C siRNA on cell proliferation and viability.
Materials:
-
Transfected and drug-treated cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader
Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNAs as described above. Include appropriate controls.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. For this compound, an IC50 value can be determined.
Conclusion
This guide provides a framework for the direct comparison of a targeted small molecule inhibitor, this compound, with a genetic approach, siRNA, to validate its on-target effects. By demonstrating that both methods lead to a similar downstream signaling inhibition and reduction in cell viability, researchers can confidently attribute the pharmacological effects of this compound to its specific inhibition of KRAS G12C. This validation is a critical step in the preclinical development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Silencing of KRAS using Systemically Delivered siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Unveiling the Specificity of ARS-853: A Comparative Guide to its Cross-Reactivity with RAS Isoforms
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of targeted therapies is paramount. This guide provides an in-depth comparison of the covalent inhibitor ARS-853 and its cross-reactivity profile against key RAS isoforms—KRAS, HRAS, and NRAS—supported by experimental data and detailed methodologies.
This compound is a pioneering, cell-active, covalent inhibitor specifically designed to target the KRAS G12C mutation, a prevalent driver in various cancers.[1][2][3] Its mechanism of action involves irreversible binding to the mutant cysteine-12 residue, thereby locking the KRAS G12C protein in an inactive, GDP-bound state.[1][2][4] This guide delves into the experimental evidence that substantiates the high selectivity of this compound for KRAS G12C over other RAS isoforms.
Quantitative Analysis of this compound Activity
The selectivity of this compound is a critical attribute, ensuring that its therapeutic action is precisely targeted to cancer cells harboring the KRAS G12C mutation while sparing healthy cells. Experimental data consistently demonstrates the potent and selective inhibition of KRAS G12C-driven signaling by this compound.
| Parameter | KRAS G12C | Non-KRAS G12C Cell Lines (e.g., KRAS G12S, KRAS G12V) | Wild-Type KRAS, HRAS, NRAS |
| Cellular IC50 (Proliferation) | ~2.5 µM[2][5] | No significant inhibition observed at concentrations up to 10-fold higher than the KRAS G12C IC50.[1][2] | Not reported, but expected to be significantly higher than for KRAS G12C. |
| CRAF-RBD Pulldown IC50 | ~1 µM[1][2] | Not applicable as this compound does not inhibit signaling in these cells. | Not reported. |
| Biochemical Rate of Engagement (k_inact/K_I) | 76 M⁻¹s⁻¹[1] | Not applicable due to the absence of the target cysteine. | Not applicable. |
Table 1: Comparative activity of this compound against different RAS isoforms. The data highlights the potent and selective inhibition of KRAS G12C.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to characterize the cross-reactivity and mechanism of action of this compound.
RAF-RBD Pulldown Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of RAS proteins from cell lysates.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing detergents (e.g., Triton X-100) and protease inhibitors to preserve protein integrity.
-
Incubation with GST-RAF-RBD: The cell lysates are clarified by centrifugation, and the supernatant is incubated with a GST-tagged RAF-RBD (Ras-Binding Domain) fusion protein immobilized on glutathione-agarose beads. Only GTP-bound RAS will bind to the RAF-RBD.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads using SDS-PAGE sample buffer and boiling. The amount of active RAS is then quantified by Western blotting using a RAS isoform-specific antibody.
Mass Spectrometry for Covalent Modification
This technique provides direct evidence of the covalent binding of this compound to the cysteine-12 residue of KRAS G12C.
-
Protein Incubation: Recombinant KRAS G12C protein is incubated with this compound for various time points.
-
Sample Preparation: The protein samples are desalted and prepared for mass spectrometry analysis.
-
Mass Analysis: The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS). The mass of the unmodified KRAS G12C protein is compared to the mass of the protein after incubation with this compound.
-
Data Interpretation: An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
Proximity Ligation Assay (PLA)
PLA is a powerful technique to visualize and quantify protein-protein interactions within intact cells, such as the interaction between KRAS and its downstream effector RAF.
-
Cell Preparation: Cells are fixed, permeabilized, and blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The cells are incubated with two primary antibodies raised in different species, one specific for KRAS and the other for RAF.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.
-
Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction event, which can be visualized and quantified using fluorescence microscopy.
Signaling Pathways and this compound's Point of Intervention
The RAS proteins are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates the canonical RAS signaling cascade and the specific point of intervention for this compound.
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Selectivity
The logical flow for determining the isoform selectivity of this compound involves a series of biochemical and cell-based assays.
Caption: Workflow for determining the isoform selectivity of this compound.
References
A Comparative Proteomic Guide: ARS-853 vs. Next-Generation KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS G12C-mutant cancers has rapidly evolved since the initial discovery of covalent inhibitors. This guide provides a comparative proteomic analysis of the pioneering inhibitor, ARS-853, and its next-generation counterparts, including the FDA-approved drugs sotorasib (B605408) (AMG510) and adagrasib (MRTX849), as well as the clinical candidate MRTX1257. By examining key experimental data, this guide offers insights into their mechanisms of action, selectivity, and impact on cellular signaling pathways.
Performance Comparison: A Data-Driven Overview
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of this compound and next-generation KRAS G12C inhibitors.
| Inhibitor | Target | Cell Line | IC50 (Cellular) | Reference |
| This compound | KRAS G12C | H358 | 1.6 µM (at 6h) | [1] |
| Sotorasib (AMG510) | KRAS G12C | H358 | Low nanomolar range | [2] |
| Adagrasib (MRTX849) | KRAS G12C | H358 | Not explicitly stated in provided search results | |
| MRTX1257 | KRAS G12C | H358 | 1 nM (pERK inhibition) |
Table 1: Cellular Potency of KRAS G12C Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of this compound and next-generation inhibitors in a KRAS G12C mutant cell line. Lower values indicate higher potency.
| Inhibitor | On-Target | Off-Targets Identified by Proteomics | Reference |
| This compound | KRAS G12C | FAM213A, RTN4 | [1][3][4] |
| Sotorasib (AMG510) | KRAS G12C | KEAP1 | [5] |
| Adagrasib (MRTX849) | KRAS G12C | Not explicitly stated in provided search results | |
| MRTX1257 | KRAS G12C | Highly selective, minimal off-targets |
Table 2: Selectivity Profile of KRAS G12C Inhibitors. This table highlights the on-target and identified off-target proteins for each inhibitor as determined by chemical proteomic studies.
In-Depth Look: Mechanism of Action and Signaling Impact
This compound and the next-generation inhibitors share a common mechanism of action: they are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1][6][7] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][7]
Proteomic studies have been instrumental in elucidating the precise impact of these inhibitors on cellular signaling. Upon treatment with these inhibitors, a significant reduction in the phosphorylation of key downstream effectors in the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways is observed.[8] This confirms their ability to effectively shut down the aberrant signaling cascade driven by the KRAS G12C mutation.
While this compound demonstrated the feasibility of this therapeutic approach, next-generation inhibitors like sotorasib and adagrasib have shown improved potency and pharmacokinetic properties, leading to their clinical approval.[9][10] Proteomic analyses have confirmed the high selectivity of inhibitors like MRTX1257, which show minimal engagement with other cellular proteins, a desirable characteristic for minimizing potential side effects.
Experimental Protocols: A Guide to the Methods
The following are detailed methodologies for key experiments cited in the comparative analysis of KRAS G12C inhibitors.
Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Analysis
This method is used to identify the protein interaction partners of KRAS and how they are affected by inhibitor treatment.
-
Cell Culture and Lysis: KRAS G12C mutant cells are cultured and then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to KRAS is used to pull down KRAS and its interacting proteins from the cell lysate.
-
Washing: The protein complexes are washed to remove non-specific binders.
-
Elution and Digestion: The bound proteins are eluted and then digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify the proteins.
Chemical Proteomics for Target and Off-Target Profiling
This technique is employed to assess the selectivity of covalent inhibitors by identifying which proteins they bind to within the entire proteome.
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor of interest.
-
Lysis and Probe Labeling: Cells are lysed, and a "probe" molecule that reacts with unmodified cysteine residues is added.
-
Click Chemistry or Affinity Purification: The probe-labeled proteins are enriched using methods like click chemistry or affinity purification.
-
Protein Digestion and MS Analysis: The enriched proteins are digested into peptides and analyzed by LC-MS/MS.
-
Data Analysis: By comparing the proteomic profiles of inhibitor-treated and untreated cells, the specific protein targets of the inhibitor can be identified. A decrease in the signal for a particular cysteine-containing peptide in the treated sample indicates that the inhibitor has bound to that site.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate key concepts in the comparative analysis of KRAS G12C inhibitors.
References
- 1. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aacr.org [aacr.org]
- 10. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of KRAS G12C Inhibitors and MEK Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of cancers harboring this specific genetic alteration. However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy. A promising strategy to overcome this challenge is the combination of KRAS G12C inhibitors with inhibitors of downstream signaling pathways, particularly the MEK/ERK pathway. This guide provides a comparative analysis of the synergistic effects observed when combining the pioneering KRAS G12C inhibitor, ARS-853, or its more clinically advanced analogs, with MEK inhibitors.
Introduction to this compound and MEK Inhibition
This compound is a selective, covalent inhibitor of KRAS G12C. It functions by irreversibly binding to the mutant cysteine residue at position 12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.
MEK inhibitors, such as trametinib (B1684009) and selumetinib, target the mitogen-activated protein kinase kinase (MEK) enzymes, which are key components of the MAPK pathway. By inhibiting MEK, these drugs block the phosphorylation and activation of ERK, a critical downstream effector that regulates numerous cellular processes involved in cancer progression.
The rationale for combining this compound or similar KRAS G12C inhibitors with MEK inhibitors is based on the concept of vertical pathway inhibition. By targeting two distinct nodes in the same critical signaling pathway, this combination strategy aims to achieve a more profound and durable suppression of oncogenic signaling, potentially preventing or delaying the development of resistance. Preclinical evidence has suggested a synergistic effect of combining a KRAS G12C inhibitor with a MEK inhibitor[1].
Quantitative Analysis of Synergistic Effects
Table 1: Synergistic Effects of KRAS G12C Inhibitors in Combination with MEK Inhibitors on Cell Viability
| Cell Line | KRAS G12C Inhibitor | MEK Inhibitor | Key Findings |
| SW837 (CRC) | Sotorasib (B605408) | Trametinib | Combination therapy significantly enhanced cytotoxicity compared to either monotherapy alone in MTT assays[2]. |
| SW1463 (CRC) | Sotorasib | Trametinib | A marked reduction in the proliferative capacity of CRC cells was observed with the combination therapy in colony formation assays[2]. |
| Multiple KRAS G12C mutant LUAD cell lines | Sotorasib | Tipifarnib (Farnesyltransferase inhibitor) | Robust synergistic interactions were observed in 2D and 3D cell viability assays[3]. |
CRC: Colorectal Cancer; LUAD: Lung Adenocarcinoma; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Table 2: Effects of Combination Therapy on Downstream Signaling
| Cell Line | KRAS G12C Inhibitor | MEK Inhibitor | Effect on Signaling Pathway |
| SW837 and SW1463 (CRC) | Sotorasib | Trametinib | Enhanced inhibition of the MAPK/ERK/AKT signaling pathway compared to monotherapy[2]. |
| Multiple KRAS G12C mutant LUAD cell lines | Sotorasib | Tipifarnib | Decreased levels of phosphorylated ERK1/2 and phosphorylated S6 in the majority of cell lines upon combination treatment[3]. |
Signaling Pathways and Experimental Workflows
The synergistic interaction between KRAS G12C inhibitors and MEK inhibitors can be visualized through the MAPK signaling pathway and the experimental workflows used to assess their combined effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and a MEK inhibitor, alone and in combination, on the viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, SW837)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and MEK inhibitor (e.g., trametinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Synergy is determined using software that calculates a Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound and a MEK inhibitor, alone and in combination, on the phosphorylation of downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS G12C mutant cancer cell line
-
This compound and MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the MEK inhibitor, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Conclusion
The combination of a KRAS G12C inhibitor like this compound or its analogs with a MEK inhibitor represents a rational and promising therapeutic strategy for KRAS G12C-mutant cancers. The available preclinical data for sotorasib and ARS-1620 strongly support the synergistic nature of this combination, demonstrating enhanced cancer cell killing and more profound inhibition of the MAPK signaling pathway. The experimental protocols provided herein offer a framework for researchers to further investigate these synergistic interactions and explore their potential for clinical translation. This dual-targeting approach holds the potential to overcome resistance and improve outcomes for patients with these challenging malignancies.
References
Combination Therapy of ARS-853 with EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of specific inhibitors for previously "undruggable" oncoproteins. One such breakthrough is the creation of covalent inhibitors targeting the KRAS G12C mutation, a common driver in various cancers. ARS-853 was one of the pioneering, selective, covalent inhibitors developed to target this specific mutant by locking KRAS G12C in its inactive, GDP-bound state.[1][2] However, the efficacy of KRAS G12C inhibitors as a monotherapy can be limited by intrinsic and acquired resistance mechanisms. A primary escape route for cancer cells is the feedback reactivation of upstream signaling pathways, most notably through the Epidermal Growth Factor Receptor (EGFR).[1][3] This guide provides a comparative analysis of this compound as a monotherapy versus its combination with EGFR inhibitors, supported by preclinical experimental data.
Performance Comparison: Monotherapy vs. Combination Therapy
Preclinical studies have demonstrated that combining this compound with EGFR tyrosine kinase inhibitors (TKIs), such as erlotinib (B232) and afatinib, results in a synergistic anti-cancer effect. This combination leads to more profound and durable inhibition of downstream signaling pathways and enhanced cancer cell death compared to either agent alone.[1][4]
Key Performance Metrics:
The following tables summarize the quantitative data from key preclinical experiments comparing the effects of this compound monotherapy with its combination with EGFR inhibitors in the KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell line, H358.
Table 1: Inhibition of Cell Viability
| Treatment Condition | IC50 (µM) for Cell Proliferation | Observations |
| This compound | ~2.5[5] | Moderate inhibition of cell proliferation. |
| Erlotinib / Afatinib | High (cell line is relatively insensitive) | Minimal effect as a single agent in KRAS-mutant cells. |
| This compound + Erlotinib/Afatinib | Significantly Lowered | Greatly potentiated growth arrest compared to this compound alone.[1] |
Table 2: Impact on KRAS Activity and Downstream Signaling
| Treatment Condition | KRAS-GTP Levels (RBD Pulldown) | p-ERK Levels | p-AKT Levels |
| This compound | Substantial Reduction | Substantial Reduction | Partial Reduction |
| Erlotinib / Afatinib | Minimal Effect | Minimal Effect | Minimal Effect |
| This compound + Erlotinib/Afatinib | More Complete Inhibition | More Complete Inhibition | More Complete Inhibition |
Data synthesized from findings reported in Patricelli et al., Cancer Discovery, 2016.[1]
Table 3: Induction of Apoptosis
| Treatment Condition | Apoptosis Levels (e.g., Cleaved PARP) |
| This compound | Modest Induction |
| Erlotinib / Afatinib | Minimal Induction |
| This compound + Erlotinib/Afatinib | Dramatic Induction |
Data synthesized from findings reported in Patricelli et al., Cancer Discovery, 2016.[1]
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining this compound with EGFR inhibitors stems from overcoming a key resistance mechanism. Inhibition of KRAS G12C by this compound leads to a reduction in downstream MAPK signaling. This, in turn, relieves a negative feedback loop, leading to the reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR. Activated EGFR then promotes the loading of GTP onto wild-type RAS proteins, reactivating the MAPK and PI3K/AKT pathways and thereby circumventing the inhibitory effect of this compound. By co-administering an EGFR inhibitor, this feedback loop is blocked, resulting in a more comprehensive and sustained shutdown of pro-survival signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic anticancer activity of arsenic trioxide with erlotinib is based on inhibition of EGFR-mediated DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Dawn of a New Era in Oncology: A Head-to-Head Comparison of Early KRAS G12C Covalent Inhibitors
A deep dive into the preclinical and clinical data of Sotorasib (B605408) (AMG 510) and Adagrasib (MRTX849), the pioneering drugs targeting the once "undruggable" KRAS mutation.
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an elusive target in cancer therapy. However, the development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a pivotal moment in oncology. This guide provides a comprehensive head-to-head comparison of the two front-running early KRAS G12C covalent inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data.
Mechanism of Action: Covalently Silencing a Rogue Switch
Both sotorasib and adagrasib are highly selective, irreversible inhibitors that covalently bind to the unique cysteine residue of the KRAS G12C mutant protein.[1][2] This mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3][4] By targeting this mutant cysteine, these inhibitors lock the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[2][3] The inhibitors bind to a region known as the "Switch-II" pocket, which is accessible in the protein's inactive state.[2]
Biochemical and Cellular Potency: A Tale of Two Inhibitors
A critical aspect of evaluating targeted inhibitors is their direct activity against the mutant protein and their ability to inhibit downstream signaling in cancer cells. Both sotorasib and adagrasib have demonstrated potent and selective inhibition of cell growth in KRAS G12C-mutant cancer cell lines.[5]
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Target Binding IC50 | 0.004–0.032 µM (in KRAS G12C models) | ~0.005 µM (covalent inhibitor of KRAS G12C) | [6][7] |
| Cell Line (NSCLC) | NCI-H358 | NCI-H358 | [7] |
| Effect | Strong inhibition of downstream signaling and cell viability | Inhibition of pERK and induction of apoptosis | [7][8] |
| Apoptosis Induction | Induces apoptosis | Induces tumor cell apoptosis | [5][7] |
Note: IC50 values are highly dependent on assay conditions and may not be directly comparable across different studies.
Pharmacokinetic Properties: Distinct Profiles
Sotorasib and adagrasib exhibit different pharmacokinetic profiles, which can influence their clinical activity and dosing schedules.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Half-life | ~5.5 hours (in humans) | ~23 hours (in humans) | [9][10] |
| Bioavailability | Oral bioavailability data not explicitly detailed in provided results. | Oral bioavailability was from 25.9 to 62.9% in mice, rats, and dogs. | [11] |
| Brain Penetrance | Data not explicitly detailed in provided results. | Brain penetrant | [10] |
| Metabolism | Metabolized into M10, M18, and M24. | Data not explicitly detailed in provided results. | [9] |
Clinical Efficacy in NSCLC: A Close Race
Both inhibitors have received regulatory approval for the treatment of patients with KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy.[4] Clinical trial data from pivotal studies like CodeBreak100/200 for sotorasib and KRYSTAL-1/12 for adagrasib provide insights into their clinical performance.
A matching-adjusted indirect comparison of the two drugs suggested comparable efficacy in previously treated advanced KRAS G12C-mutated NSCLC.[4][12]
| Endpoint | Sotorasib (CodeBreak 200) | Adagrasib (KRYSTAL-12) | Reference |
| Objective Response Rate (ORR) | 37.1% | Data not explicitly detailed for direct comparison in provided results. | [4] |
| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months | [4] |
| Median Overall Survival (OS) | 12.5 months | 12.6 months | [4] |
While overall efficacy appears comparable, some analyses suggest adagrasib may offer a slight advantage in progression-free survival, though the difference is not statistically significant.[13][14] Conversely, in patients with baseline brain metastases, sotorasib demonstrated a reduced risk of progression compared with adagrasib.[10][12]
Safety and Tolerability
Sotorasib has demonstrated a more favorable safety profile than adagrasib, with lower instances of treatment-related adverse events (TRAEs), particularly gastrointestinal side effects like diarrhea and nausea.[10][12][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical and clinical findings.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on cancer cell lines.
Methodology:
-
KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Cells are then treated with a serial dilution of the KRAS G12C inhibitors (sotorasib and adagrasib) for 72 to 96 hours.[5]
-
Cell viability is assessed using a commercially available MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's instructions.[1][16]
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using non-linear regression analysis.[1][5]
Western Blotting for Signaling Pathway Analysis
Objective: To assess the inhibition of downstream signaling pathways, such as the MAPK pathway (pERK).
Methodology:
-
Cells are treated with the inhibitors at various concentrations for a specified time (e.g., 2, 6, 24 hours).[5]
-
Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.[16]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
The signal intensity is quantified, and the pERK signal is normalized to total ERK and a loading control to determine the extent of pathway inhibition.[2]
Biochemical Assay: KRAS G12C/SOS1 Binding Assay
Objective: To measure the ability of an inhibitor to block the interaction between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor.
Methodology:
-
This assay typically involves incubating recombinant KRAS G12C protein with a fluorescently labeled nucleotide and SOS1 in the presence of varying concentrations of the inhibitor.[7]
-
The degree of nucleotide exchange, which reflects the inhibitory activity of the compound, is measured by changes in fluorescence.[7] This can be performed using technologies like TR-FRET or AlphaLISA.[17]
Visualizing the Landscape
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Comparison.
Conclusion
Sotorasib and adagrasib have revolutionized the treatment landscape for KRAS G12C-mutated cancers, transforming a previously undruggable target into a tractable one. While both inhibitors share a similar mechanism of action and demonstrate comparable clinical efficacy in NSCLC, they possess distinct pharmacokinetic and safety profiles. The choice between these agents may depend on individual patient characteristics, such as the presence of brain metastases and tolerance to potential side effects. The ongoing research and development of next-generation KRAS inhibitors will undoubtedly build upon the foundation laid by these pioneering drugs, offering further hope for patients with KRAS-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and its Major Metabolites: Implications for Dose Adjustment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal and Safe Handling of ARS-853: A Guide for Laboratory Professionals
For Immediate Reference: ARS-853 is a potent, selective, and covalent inhibitor of the KRAS(G12C) mutant protein. As with any investigational compound, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
This compound is intended for research use only and is not for human or veterinary use.[1] It is crucial to handle this compound in a controlled laboratory environment, adhering to all institutional and national safety regulations for chemical and biological research.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C22H29ClN4O3 | [2][3][4] |
| Molecular Weight | 432.94 g/mol | [3][4] |
| CAS Number | 1629268-00-3 | [2][3][4] |
| Appearance | Solid | [5] |
| Purity | ≥98% (varies by supplier) | |
| Solubility | DMSO: ≥ 5.5 mg/mL (12.7 mM) | |
| Corn Oil: ≥ 2.5 mg/mL (5.77 mM) with 10% DMSO | [3][4] | |
| Saline (with 20% SBE-β-CD and 5-10% DMSO): ≥ 2-2.5 mg/mL | [3][4] |
Proper Disposal Procedures for this compound
While specific governmental regulations for the disposal of this compound are not yet established due to its research-use status, it is imperative to treat it as hazardous chemical waste. The following procedures are based on standard laboratory safety protocols.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste and have a secure lid.
-
Liquid Waste: Collect solutions containing this compound, such as unused stock solutions or experimental media, in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Chemical Hazard"). While the specific hazards of this compound are not fully characterized, it is prudent to handle it as a potentially toxic compound.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a spill.
-
Do not accumulate large quantities of waste. Arrange for regular disposal through your institution's environmental health and safety (EHS) office.
Step 4: Disposal
-
All disposal of this compound waste must be conducted through your institution's licensed hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your EHS office for specific instructions on waste pickup and disposal procedures. They will ensure compliance with all local, state, and federal regulations.
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results.
| Solvent | Concentration | Procedure |
| DMSO | 86 mg/mL (198.64 mM) | Dissolve this compound powder in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[5] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | Add 10% DMSO to the appropriate volume of a 40% PEG300, 5% Tween-80, and 45% saline solution.[4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | Add 10% DMSO to the appropriate volume of corn oil.[3][4] |
Storage of Stock Solutions:
-
Store DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
In Vitro Kinase Assay to Assess this compound Activity
This protocol is a general guideline for assessing the inhibitory effect of this compound on KRAS(G12C).
-
Protein Preparation: Purify the KRAS(G12C) protein.
-
Nucleotide Loading: Incubate the purified KRAS(G12C) (1 µM) with EDTA (10 mM) and GDP (1 mM) at room temperature for 1 hour to ensure the protein is in the GDP-bound state. Terminate the reaction by adding MgCl2 (1 mM).[3][4]
-
Inhibitor Treatment: Add this compound (e.g., 1 µM) to the GDP-loaded KRAS(G12C) and incubate for 1 hour at room temperature.[3][4]
-
Cellular Assays: HEK293 cells expressing various KRAS mutants can be treated with this compound to assess its in-cell activity.[3][4]
-
Protein Extraction and Analysis: Extract proteins from treated cells using a urea-based buffer. The proteins are then reduced, alkylated, and digested with trypsin.[3][4]
-
Mass Spectrometry: Analyze the peptide fragments by LC-MS/MS to determine the extent of covalent modification of KRAS(G12C) by this compound.[3][4]
Signaling Pathways and Experimental Workflows
KRAS(G12C) Signaling Pathway and Inhibition by this compound
This compound selectively targets the inactive, GDP-bound state of the KRAS(G12C) mutant protein.[1] This covalent binding prevents the exchange of GDP for GTP, thereby locking KRAS in an inactive conformation and inhibiting downstream signaling through the MAPK and PI3K pathways.
Caption: Inhibition of the KRAS(G12C) signaling pathway by this compound.
General Experimental Workflow for this compound Cellular Assay
The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cell lines harboring the KRAS(G12C) mutation.
Caption: A typical experimental workflow for evaluating this compound in vitro.
By adhering to these safety guidelines and experimental protocols, researchers can safely and effectively utilize this compound in their studies to advance our understanding of KRAS-mutant cancers. Always consult your institution's safety protocols and guidelines before handling any new chemical compound.
References
Essential Safety and Handling Guide for the Covalent Inhibitor ARS-853
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the KRAS G12C inhibitor, ARS-853, ensuring laboratory safety and procedural accuracy.
This compound is a potent, selective, and covalent inhibitor of the KRAS G12C mutant protein, a critical target in cancer drug discovery. As a reactive covalent inhibitor, meticulous handling and adherence to stringent safety protocols are imperative to minimize exposure risk and ensure the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the safe and effective use of this compound.
Key Quantitative Data
A summary of the essential physical and chemical properties of this compound is provided below. Adherence to the recommended storage conditions is crucial for maintaining the compound's stability and efficacy.
| Parameter | Value | Source(s) |
| Molecular Weight | 432.94 g/mol | [1][2] |
| Appearance | Crystalline solid, powder | [3] |
| Solubility | - DMSO: ≥ 2.5 mg/mL (5.77 mM) - Ethanol: Insoluble - Water: Insoluble | [4] |
| Storage (Solid) | - -20°C for up to 3 years - 4°C for short-term (weeks) | [3][4] |
| Storage (In solvent) | - -80°C for up to 1 year - -20°C for up to 1 month | [3][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory when the compound is in use.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes of solutions containing this compound and airborne powder.[5] |
| Skin Protection | - Gloves: Double-gloving with nitrile gloves. - Lab Coat: A disposable, fluid-resistant lab coat over a standard lab coat. | Minimizes the risk of skin contact. As a covalent inhibitor, this compound can react with biological macromolecules, including those in the skin.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the solid form of this compound to prevent inhalation of aerosolized particles.[5] |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures are designed to provide clear guidance on the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the compound name and CAS number (1629268-00-3) on the label match the order.
-
Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure location at the recommended temperature (-20°C for long-term storage).[3][4]
Preparation of Stock Solutions
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: Don the full recommended PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound solid. Avoid creating dust.
-
Dissolving: Add the appropriate solvent (typically DMSO) to the solid in a suitable container. If necessary, sonication can be used to aid dissolution.[4]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage of Stock Solution: Store the stock solution at -80°C for long-term storage or -20°C for short-term storage in a tightly sealed container.[3][4]
Use in Experiments
-
Controlled Environment: All experimental procedures involving this compound should be performed in a designated area, preferably within a fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) when handling this compound solutions to prevent cross-contamination.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound (gloves, pipette tips, tubes, etc.) must be considered hazardous waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Disposal Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for risk mitigation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
